Tbpb
Description
Properties
IUPAC Name |
3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKTBMRVATCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Radical Initiation Mechanism of Tert-Butyl Peroxybenzoate (TBPB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the radical initiation activity of tert-butyl peroxybenzoate (TBPB). This compound is a widely utilized organic peroxide in polymer chemistry and organic synthesis, valued for its role as a reliable source of free radicals.[1] This document details the decomposition pathways, kinetic parameters, and the influence of reaction conditions on the initiation process. Furthermore, it outlines key experimental protocols for the characterization of this compound decomposition.
The Core Mechanism: Homolytic Cleavage and Radical Generation
The primary mechanism of radical initiation by this compound is its thermal decomposition, which proceeds through the homolytic cleavage of the labile oxygen-oxygen bond within the peroxide functional group.[2] This unimolecular process is the rate-determining step and results in the formation of a benzoyloxy radical and a tert-butoxy radical.[3]
Primary Initiation Step:
C₆H₅C(O)O-OC(CH₃)₃ → C₆H₅C(O)O• + •OC(CH₃)₃
This initial bond scission is highly sensitive to temperature.[4] The generated radicals are highly reactive and can subsequently undergo a variety of reactions, including decarboxylation, hydrogen abstraction, and addition to monomers, thereby initiating polymerization or other radical-mediated transformations.[1]
Fate of the Primary Radicals
The initially formed benzoyloxy and tert-butoxy radicals can participate in several competing reaction pathways, which are influenced by factors such as temperature, solvent polarity, and the presence of radical scavengers.
-
Benzoyloxy Radical (C₆H₅C(O)O•): This radical can either abstract a hydrogen atom from a suitable donor or undergo rapid decarboxylation to yield a phenyl radical and carbon dioxide. The decarboxylation is often the predominant pathway, especially at higher temperatures.[5]
-
Decarboxylation: C₆H₅C(O)O• → C₆H₅• + CO₂
-
Hydrogen Abstraction: C₆H₅C(O)O• + R-H → C₆H₅C(O)OH + R•
-
-
Tert-Butoxy Radical (•OC(CH₃)₃): The tert-butoxy radical is also highly reactive and can participate in several reactions:
-
β-Scission: This fragmentation reaction produces a methyl radical and an acetone molecule. This is a significant pathway at elevated temperatures. •OC(CH₃)₃ → (CH₃)₂C=O + •CH₃
-
Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a solvent or substrate molecule to form tert-butanol.[6] •OC(CH₃)₃ + R-H → (CH₃)₃COH + R•
-
The interplay of these subsequent reactions determines the nature and distribution of the radical species that ultimately initiate the desired chemical process.
The Cage Effect
Immediately following the homolytic cleavage of the O-O bond, the newly formed benzoyloxy and tert-butoxy radicals are confined within a "cage" of surrounding solvent molecules. Within this solvent cage, the radical pair can undergo recombination to reform the parent this compound molecule or other non-radical products, which reduces the efficiency of radical initiation. Alternatively, the radicals can diffuse out of the solvent cage and become free radicals capable of initiating reactions. The efficiency of radical generation is therefore dependent on the competition between in-cage recombination and cage escape.
Data Presentation: Quantitative Analysis of this compound Decomposition
The following tables summarize key quantitative data related to the thermal decomposition of this compound.
Table 1: Thermal Decomposition and Half-Life Data for this compound
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [6] |
| Half-life (t½) at 104 °C | 10 hours | [6] |
| Half-life (t½) at 124 °C | 1 hour | [6] |
| Half-life (t½) at 165 °C | 1 minute | [6] |
| Active Oxygen Content | ~8.16 wt% | [6] |
Table 2: Kinetic Parameters for the Thermal Decomposition of this compound
| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Kissinger-Akahira-Sunose (KAS) | 96.80 | - | [4] |
| Flynn-Wall-Ozawa (FWO) | 98.72 | - | [4] |
| Starink | 97.14 | - | [4] |
| Isothermal DSC | 138.9 | 1.95 x 10¹⁵ | [7] |
Table 3: Major Decomposition Products of this compound
| Product | Chemical Formula | Reference |
| Carbon Dioxide | CO₂ | [6] |
| Acetone | (CH₃)₂C=O | [6] |
| Methane | CH₄ | [6] |
| Tert-Butanol | (CH₃)₃COH | [6] |
| Benzoic Acid | C₆H₅COOH | [6] |
| Benzene | C₆H₆ | [6] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
Objective: To determine the thermal stability and decomposition kinetics of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 4.0 mg of this compound into a gold-plated crucible.[2]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument (e.g., TA Q20).[2]
-
Experimental Conditions:
-
Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.[2]
-
Set the temperature program to ramp from 50 °C to 300 °C.[2]
-
Perform experiments at multiple heating rates (β), for example, 2.0, 4.0, 6.0, 8.0, and 10.0 °C/min, to enable kinetic analysis using model-free methods.[2]
-
-
Data Analysis:
-
Determine the onset temperature of decomposition and the peak exothermic temperature from the resulting heat flow curves.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH).
-
Use model-free kinetic methods such as Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), or the Starink method to calculate the activation energy (Ea) of the decomposition reaction from the data obtained at different heating rates.[4]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping for Radical Identification
Objective: To detect and identify the transient radical species generated during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound.
-
Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the this compound solution. A typical volume ratio is 10:1 (this compound solution to DMPO).[4]
-
-
Instrument Setup:
-
Transfer an appropriate volume of the sample mixture into a capillary tube suitable for EPR analysis.
-
Place the capillary tube into the resonator of the EPR spectrometer (e.g., JES-X320).[4]
-
-
Experimental Conditions:
-
Heat the sample in the EPR cavity to a temperature sufficient to induce thermal decomposition of this compound.
-
Set the EPR spectrometer parameters (e.g., microwave frequency, microwave power, modulation frequency, modulation amplitude, and magnetic field scan range) to optimize the detection of the spin adducts.
-
-
Data Analysis:
-
The highly reactive, short-lived radicals generated from this compound decomposition will react with the DMPO spin trap to form more stable nitroxide radical adducts.
-
Analyze the resulting EPR spectrum. The hyperfine coupling constants (splitting patterns) of the spectrum are characteristic of the trapped radical and can be used to identify the specific radical species (e.g., tert-butoxy, phenyl, or methyl radicals).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Objective: To separate, identify, and quantify the stable decomposition products of this compound.
Methodology:
-
Sample Preparation:
-
Thermally decompose a known amount of this compound in a sealed vial at a specific temperature for a defined period. The decomposition can be carried out in the presence of a solvent to investigate solvent effects.
-
After decomposition, cool the sample to room temperature.
-
-
Instrument Setup:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a mass selective detector.
-
-
Experimental Conditions:
-
Set the GC oven temperature program to achieve good separation of the expected decomposition products. A typical program might start at a low temperature and ramp up to a higher temperature.[8]
-
Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization and transfer of the analytes.[8]
-
The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected products (e.g., m/z 40-500).[8]
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the products by creating a calibration curve using authentic standards or by using an internal standard method.
-
Mandatory Visualizations
Caption: Thermal decomposition pathway of tert-butyl peroxybenzoate.
Caption: Workflow for the characterization of this compound decomposition.
References
- 1. interchim.fr [interchim.fr]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iminoxyl radicals vs. tert-butylperoxyl radical in competitive oxidative C–O coupling with β-dicarbonyl compounds. Oxime ether formation prevails over Kharasch peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 8. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Kinetics of Tert-butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of tert-butyl peroxybenzoate (TBPB), a widely utilized radical initiator in polymer synthesis and various organic reactions. Understanding the kinetics and mechanism of its decomposition is paramount for ensuring process safety, optimizing reaction conditions, and predicting product distribution. This document details the kinetic parameters, experimental methodologies for their determination, and the intricate mechanistic pathways of this compound's thermal degradation.
Quantitative Kinetic Data
The thermal decomposition of tert-butyl peroxybenzoate is a first-order reaction. The rate of decomposition is significantly influenced by temperature. The following tables summarize the key quantitative kinetic parameters for the thermal decomposition of this compound, including half-life at various temperatures and Arrhenius parameters from different studies.
Table 1: Half-life of Tert-butyl Peroxybenzoate at Various Temperatures
| Temperature (°C) | Half-life |
| 104 | 10 hours[1] |
| 124 | 1 hour[1] |
| 165 | 1 minute[1] |
Table 2: Arrhenius Parameters for the Thermal Decomposition of Tert-butyl Peroxybenzoate
| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method | Reference |
| 97.55 (average) | Not Reported | Isoconversional model-free methods (KAS, FWO, Starink) | [2] |
| 96.80 | Not Reported | Kissinger-Akahira-Sunose (KAS) | [3] |
| 98.72 | Not Reported | Flynn-Wall-Ozawa (FWO) | [3] |
| 97.14 | Not Reported | Starink | [3] |
| ~143.5 | ~1.5 x 10¹⁵ | Not Specified | [4] |
Experimental Protocols
The kinetic parameters of this compound decomposition are primarily determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods allow for the precise measurement of heat flow and temperature changes associated with the decomposition reaction under controlled conditions.
Differential Scanning Calorimetry (DSC)
DSC is a widely used technique to study the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature or time. For the kinetic analysis of this compound, non-isothermal DSC experiments are typically performed at multiple heating rates.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated crucible. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Temperature Program: The sample is heated at a constant rate (e.g., 2, 4, 6, 8, and 10 °C/min) over a specified temperature range (e.g., 50-300 °C)[3].
-
Data Acquisition: The heat flow as a function of temperature is recorded. The resulting thermogram shows an exothermic peak corresponding to the decomposition of this compound.
-
Kinetic Analysis: The data from the DSC curves at different heating rates are analyzed using various isoconversional methods, such as the Kissinger, Flynn-Wall-Ozawa (FWO), or Starink methods, to determine the activation energy (Ea) and the pre-exponential factor (A)[3].
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction. It is particularly useful for assessing the thermal hazards of reactive chemicals. The "Heat-Wait-Search" (HWS) mode is the standard experimental procedure.
Methodology:
-
Sample Preparation: A known amount of this compound is loaded into a spherical sample bomb, typically made of a compatible material like titanium.
-
Instrument Setup: The bomb is placed in a calorimeter that is housed within a containment vessel. The calorimeter is equipped with heaters and thermocouples to maintain adiabatic conditions.
-
Heat-Wait-Search (HWS) Protocol:
-
Heat: The sample is heated to a predetermined starting temperature.
-
Wait: The system is allowed to thermally equilibrate.
-
Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter track the sample's temperature, ensuring that no heat is lost to the surroundings. The temperature and pressure of the sample are continuously recorded until the reaction is complete.
-
Data Analysis: The time-temperature-pressure data are used to determine key safety parameters, such as the onset temperature of self-accelerating decomposition, the adiabatic temperature rise, and the time to maximum rate. This data can also be used to calculate kinetic parameters.
Decomposition Mechanism and Signaling Pathways
The thermal decomposition of tert-butyl peroxybenzoate proceeds through a free-radical chain reaction mechanism. The process can be broadly divided into initiation, propagation, and termination steps.
Initiation
The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, generating a benzoyloxy radical and a tert-butoxy radical.
Figure 1. Initiation step of this compound thermal decomposition.
Propagation
The highly reactive radicals formed during initiation can undergo several subsequent reactions, propagating the radical chain.
-
Decarboxylation of the Benzoyloxy Radical: The benzoyloxy radical is unstable and readily undergoes decarboxylation to form a phenyl radical and carbon dioxide.
-
Decomposition of the Tert-butoxy Radical: The tert-butoxy radical can decompose into a methyl radical and an acetone molecule.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, including the parent this compound, solvent molecules, or other decomposition products, to form stable molecules and new radicals. For instance, the tert-butoxy radical can abstract a hydrogen to form tert-butanol. The phenyl radical can abstract a hydrogen to form benzene.
-
Radical Addition: The generated radicals can add to unsaturated molecules, initiating polymerization if monomers are present.
Figure 2. Propagation pathways in this compound decomposition.
Termination
The radical chain reactions are terminated when two radicals combine to form a stable, non-radical product.
-
Combination of Methyl Radicals: Two methyl radicals can combine to form ethane.
-
Combination of Phenyl and Methyl Radicals: A phenyl radical and a methyl radical can combine to form toluene.
-
Other Radical Combinations: Various other combinations of the radicals present in the reaction mixture can also occur.
Experimental Workflow
The overall workflow for studying the thermal decomposition kinetics of tert-butyl peroxybenzoate involves a combination of experimental measurements and data analysis.
Figure 3. Experimental and analytical workflow.
Conclusion
The thermal decomposition of tert-butyl peroxybenzoate is a complex process governed by first-order kinetics and a free-radical mechanism. A thorough understanding of its kinetic parameters and decomposition pathways is essential for its safe handling and effective use in industrial and research settings. The experimental protocols outlined in this guide, particularly DSC and ARC, provide robust methods for characterizing the thermal stability and reactivity of this compound. The data and mechanistic insights presented herein serve as a valuable resource for professionals working with this important organic peroxide.
References
An In-depth Technical Guide to the Decomposition Products of Tert-Butyl Peroxybenzoate (TBPB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition of tert-butyl peroxybenzoate (TBPB), a widely utilized organic peroxide in various industrial and research applications. Understanding the decomposition pathways and resulting products is critical for ensuring safety, optimizing reaction conditions, and assessing the potential impact on product purity and stability. This document details the primary decomposition products, presents available quantitative data, outlines experimental protocols for analysis, and illustrates the decomposition pathways.
Introduction to this compound Decomposition
Tert-butyl peroxybenzoate is known for its utility as a radical initiator in polymerization processes and as a curing agent for resins.[1][2] Its thermal instability, however, necessitates a thorough understanding of its decomposition. The decomposition of this compound can be initiated by heat or light and is accelerated by the presence of amines, metal ions, strong acids and bases, and strong reducing or oxidizing agents.[2][3] The process involves the homolytic cleavage of the peroxide bond, leading to the formation of a benzoyloxy radical and a tert-butoxy radical. These highly reactive intermediates then undergo a series of subsequent reactions to form a range of stable products.
Primary Decomposition Products
The main decomposition products of tert-butyl peroxybenzoate have been identified through various analytical techniques. These products include:
-
Gaseous Products:
-
Carbon Dioxide (CO₂)
-
Methane (CH₄)
-
-
Volatile Organic Compounds:
-
Acetone (C₃H₆O)
-
Tert-Butanol (C₄H₁₀O)
-
Benzene (C₆H₆)
-
-
Solid Product:
-
Benzoic Acid (C₇H₆O₂)
-
The formation of benzene is a particular concern in applications where the final product is intended for use in the food or cosmetics industries.[4]
Quantitative Analysis of Decomposition Products
While the qualitative identification of this compound decomposition products is well-established, detailed quantitative data on their yields under various conditions remains limited in publicly available literature. The relative amounts of each product can be influenced by factors such as temperature, pressure, and the solvent used.
Table 1: Summary of this compound Decomposition Product Yields (Illustrative)
| Decomposition Product | Yield (mol/mol of this compound) | Conditions | Reference |
| Carbon Dioxide | Not specified | Thermal Decomposition | [3][4] |
| Methane | Not specified | Thermal Decomposition | [3][4] |
| Acetone | Not specified | Thermal Decomposition | [3][4] |
| Tert-Butanol | Not specified | Thermal Decomposition | [1] |
| Benzene | Not specified | Thermal Decomposition | [3][4] |
| Benzoic Acid | Not specified | Thermal Decomposition | [1] |
Decomposition Signaling Pathways
The decomposition of this compound proceeds through a free radical mechanism. The initial step is the homolysis of the oxygen-oxygen bond, followed by subsequent reactions of the resulting radicals.
Caption: Primary decomposition pathways of this compound.
Experimental Protocols for Product Analysis
The analysis of this compound decomposition products typically involves a combination of chromatographic and spectroscopic techniques. The following sections provide a generalized methodology.
Thermal Decomposition Experimental Setup
A common setup for studying the thermal decomposition of organic peroxides involves heating the sample in a controlled environment and analyzing the evolved gases and liquid residues.
Caption: General experimental workflow for this compound decomposition analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Objective: To identify and quantify volatile decomposition products such as acetone, tert-butanol, and benzene.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is suitable for separating the target analytes.
Sample Preparation:
-
Perform the decomposition of a known quantity of this compound in a sealed vial at the desired temperature for a specified time.
-
After cooling, dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane, ether).
-
Add an internal standard (e.g., undecane, dodecane) for quantification.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 35 to 350.
Data Analysis:
-
Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the products by creating a calibration curve for each analyte using standard solutions of known concentrations and the internal standard.
High-Performance Liquid Chromatography (HPLC) for Benzoic Acid
Objective: To quantify the amount of benzoic acid formed.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile, methanol).
Sample Preparation:
-
Dilute a portion of the reaction mixture from the decomposition experiment with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters (Illustrative):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 230 nm
Data Analysis:
-
Quantify benzoic acid by comparing the peak area of the sample to a calibration curve prepared from standard solutions of benzoic acid.
Conclusion
The decomposition of tert-butyl peroxybenzoate is a complex process involving free radical intermediates that lead to the formation of several stable products. A thorough understanding of these products and the pathways of their formation is essential for the safe and effective use of this compound. The experimental protocols outlined in this guide provide a framework for the qualitative and quantitative analysis of the decomposition products, enabling researchers to assess the impact of various reaction conditions on the decomposition profile. Further research is needed to establish a comprehensive quantitative database of product yields under a wider range of experimental parameters.
References
- 1. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 3. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of Tert-Butyl Peroxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of tert-butyl peroxybenzoate, a widely utilized organic peroxide. This document is intended to be a critical resource for laboratory professionals, offering detailed data, experimental methodologies, and logical workflows to ensure safe and effective handling and application.
Core Topic: Solubility Profile of Tert-Butyl Peroxybenzoate
Tert-butyl peroxybenzoate (TBPB) is a colorless to slightly yellow liquid extensively used as a radical initiator in polymerization processes and as a curing agent for unsaturated polyester resins.[1] Its solubility in various organic solvents is a critical parameter for its application in diverse chemical syntheses and formulations. Understanding its solubility behavior is paramount for reaction kinetics, process design, and safety.
Quantitative and Qualitative Solubility Data
Below is a summary of the available solubility information for tert-butyl peroxybenzoate in various organic solvents.
| Solvent Class | Specific Solvent Examples | Solubility/Miscibility | Source Citation(s) |
| Alcohols | Methanol, Ethanol | Soluble / Miscible | [2][3][5] |
| Esters | Ethyl Acetate, Phthalates | Soluble / Miscible | [2][3][5] |
| Ethers | Diethyl Ether | Soluble / Miscible | [2] |
| Ketones | Acetone | Soluble / Miscible | [2] |
| Aromatic Hydrocarbons | Styrene | Soluble | [3] |
| Water | Insoluble (1.18 g/L) |
Experimental Protocol: Determination of Tert-Butyl Peroxybenzoate Solubility
The following is a detailed experimental protocol for the quantitative determination of the solubility of tert-butyl peroxybenzoate in an organic solvent. This method is based on the widely accepted isothermal shake-flask method.
Objective: To determine the saturation solubility of tert-butyl peroxybenzoate in a selected organic solvent at a specific temperature.
Materials:
-
Tert-butyl peroxybenzoate (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Vials for sample analysis
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of tert-butyl peroxybenzoate to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The excess solid should be clearly visible.
-
Place the vessel in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solute to settle for a predetermined period (e.g., 2 hours) while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of tert-butyl peroxybenzoate.
-
Prepare a series of calibration standards of tert-butyl peroxybenzoate in the same solvent to generate a calibration curve.
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the processes involved in assessing the solubility of tert-butyl peroxybenzoate, the following diagrams have been generated using Graphviz.
References
- 1. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. Tert-Butyl Peroxybenzoate (this compound), Industrial Grade Liquid at Best Price, CAS No: 614-45-9 [arihantmetallica.in]
- 4. tert-Butyl peroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 5. united-initiators.com [united-initiators.com]
TBPB as a Source of Methyl Radicals in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of tert-butyl peroxybenzoate (TBPB) as a versatile and efficient source of methyl radicals in organic synthesis. This compound has emerged as a valuable reagent for the introduction of methyl groups into a variety of organic molecules, a crucial transformation in medicinal chemistry and drug development due to the profound impact of methylation on the biological activity and pharmacokinetic properties of molecules. This guide details the mechanisms of methyl radical generation, key synthetic applications with quantitative data, detailed experimental protocols, and essential safety information.
Introduction to this compound as a Methyl Radical Precursor
Tert-butyl peroxybenzoate (this compound) is a commercially available and relatively stable organic peroxide.[1] Its primary application in organic synthesis, relevant to this guide, is as a precursor to the methyl radical (•CH₃). The generation of this highly reactive intermediate allows for the methylation of a wide range of substrates, often under conditions that are complementary to traditional methods employing toxic and sensitive reagents like methyl iodide or diazomethane. This compound's utility is particularly notable in the functionalization of C-H bonds, a field of growing importance for late-stage modification of complex molecules.
Mechanism of Methyl Radical Generation
The generation of methyl radicals from this compound is a two-step process initiated by the homolytic cleavage of the weak peroxide (O-O) bond. This can be achieved through thermal induction or by the action of a catalyst, typically a transition metal salt.
Step 1: Homolysis of the Peroxide Bond Upon heating or interaction with a catalyst, the O-O bond in this compound breaks, forming a benzoyloxy radical and a tert-butoxy radical.
Step 2: β-Scission of the Tert-butoxy Radical The tert-butoxy radical is unstable and readily undergoes β-scission, a fragmentation process that yields a methyl radical and a molecule of acetone.[1][2] This step is generally facile and drives the overall process forward.
The selective generation of a methyl radical over a tert-butoxy radical can be influenced by the presence of certain catalysts, such as those based on iron.[1]
Key Synthetic Applications
This compound has been successfully employed in a variety of methylation reactions. The following sections highlight some of the most significant applications.
α-Methylation of 1,3-Dicarbonyl Compounds and β-Keto Esters
One of the most well-established applications of this compound is the α-methylation of 1,3-dicarbonyl compounds and β-keto esters.[3] These reactions typically proceed in the presence of a copper or iron catalyst.
A proposed mechanism for the copper-catalyzed α-methylation of a β-keto ester involves the formation of a copper-enolate intermediate. This intermediate then reacts with the methyl radical generated from this compound. The resulting copper(I) species is then re-oxidized by another molecule of this compound to regenerate the active copper(II) catalyst.
Caption: Proposed mechanism for copper-catalyzed α-methylation.
C-3 Methylation of Coumarins and Flavones
This compound has also been utilized for the methylation of electron-rich heterocycles such as coumarins and flavones. These reactions are often catalyzed by iron salts. The mechanism is believed to involve the addition of the methyl radical to the electron-rich double bond of the heterocycle, followed by an oxidation step to restore aromaticity.
Quantitative Data Summary
The following tables summarize the quantitative data for the methylation of various substrates using this compound.
Table 1: α-Methylation of 1,3-Dicarbonyl Compounds
| Entry | Substrate | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Diphenyl-1,3-propanedione | 2-Methyl-1,3-diphenyl-1,3-propanedione | None | Chlorobenzene | 120 | 12 | 85 |
| 2 | 1-Phenyl-1,3-butanedione | 3-Methyl-1-phenyl-1,3-butanedione | None | Chlorobenzene | 120 | 12 | 78 |
| 3 | 2,4-Pentanedione | 3-Methyl-2,4-pentanedione | None | Chlorobenzene | 120 | 12 | 65 |
| 4 | Dimedone | 2-Methyl-5,5-dimethyl-1,3-cyclohexanedione | None | Chlorobenzene | 120 | 12 | 72 |
Table 2: α-Methylation of β-Keto Esters
| Entry | Substrate | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl benzoylacetate | Ethyl 2-benzoylpropanoate | Cu(BF₄)₂(5) | PhCl | 100 | 12 | 78 |
| 2 | Ethyl acetoacetate | Ethyl 2-acetylpropanoate | Cu(BF₄)₂(5) | PhCl | 100 | 12 | 65 |
| 3 | tert-Butyl acetoacetate | tert-Butyl 2-acetylpropanoate | Cu(BF₄)₂(5) | PhCl | 100 | 12 | 68 |
Experimental Protocols
General Procedure for the α-Methylation of 1,3-Dicarbonyl Compounds[3]
To a solution of the 1,3-dicarbonyl compound (0.5 mmol) in chlorobenzene (3 mL) in a sealed tube was added this compound (1.5 mmol). The mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Caption: Experimental workflow for α-methylation of dicarbonyls.
General Procedure for the Copper-Catalyzed α-Methylation of β-Keto Esters
In a sealed tube, the β-keto ester (0.5 mmol), Cu(BF₄)₂ (5 mol%), and this compound (1.0 mmol) were dissolved in PhCl (3 mL). The mixture was stirred at 100 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to give the α-methylated product.
Safety Considerations
This compound is an organic peroxide and should be handled with care.[4] It is a combustible liquid and can decompose hazardously if heated strongly or contaminated.[4] It is crucial to store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong acids, bases, and reducing agents.[4][5] When handling this compound, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6] All procedures should be carried out in a well-ventilated fume hood.
Comparison with Other Methyl Radical Sources
While this compound is a valuable reagent, other peroxides are also commonly used as methyl radical sources, including di-tert-butyl peroxide (DTBP) and tert-butyl hydroperoxide (TBHP). The choice of peroxide can depend on the specific reaction conditions and substrate.
-
Di-tert-butyl peroxide (DTBP): Often requires higher temperatures for decomposition compared to this compound.[7]
-
Tert-butyl hydroperoxide (TBHP): Can also be a source of tert-butoxyl and methyl radicals, and its reactivity can be tuned by the choice of catalyst.[8]
This compound often offers a good balance of reactivity and stability, making it a preferred choice for many applications.
Conclusion
Tert-butyl peroxybenzoate is a highly effective and versatile source of methyl radicals for a range of important synthetic transformations. Its ability to promote the methylation of carbonyl compounds and heterocycles under relatively mild conditions makes it a valuable tool for organic chemists, particularly in the context of drug discovery and development. By understanding the underlying mechanisms, reaction scope, and safety precautions, researchers can effectively leverage this compound to access novel methylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]
- 8. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 614-45-9 properties and safety data
An In-depth Technical Guide to tert-Butyl Peroxybenzoate (CAS 614-45-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and safety data for tert-butyl peroxybenzoate (CAS 614-45-9), a widely utilized organic peroxide. The information is presented to support research, development, and safety management in laboratory and industrial settings.
Physicochemical Properties
Tert-butyl peroxybenzoate is a clear, colorless to slightly yellow liquid with a mild, aromatic odor.[1][2] It is primarily used as a radical initiator in polymerization processes and for crosslinking of unsaturated polyester resins.[3]
Table 1: Physical and Chemical Properties of tert-Butyl Peroxybenzoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |
| Molecular Weight | 194.23 g/mol | [3][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Odor | Mild, aromatic | [1][2] |
| Melting Point | 8-9 °C (46-48 °F) | [1][3] |
| Boiling Point | 112 °C (234 °F) with decomposition | [1][3] |
| 75-76 °C at 0.2 mmHg | [5] | |
| Density | 1.021 - 1.04 g/mL at 25 °C | [1][5] |
| Vapor Pressure | 0.33 mmHg at 50 °C (122 °F) | [1] |
| 3.36 mmHg at 50 °C | [5] | |
| Vapor Density | 6.7 (vs air) | [5] |
| Water Solubility | Less than 1 mg/mL at 20 °C (68 °F) | [1] |
| Solubility | Soluble in organic solvents like ether, alcohol, ester, and ketones. | [4] |
| Refractive Index (n20/D) | 1.499 | [6] |
| Active Oxygen Content | ~8.16 wt% | [3] |
Safety Data
Tert-butyl peroxybenzoate is a reactive and thermally unstable compound, classified as an organic peroxide Type C.[7][8] It poses fire and explosion hazards and requires careful handling and storage.
Table 2: Safety and Hazard Information for tert-Butyl Peroxybenzoate
| Parameter | Value | Source(s) |
| Flash Point | 93.4 °C (200.1 °F) - closed cup | [5] |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C (140 °F) | [3][6] |
| Hazard Classifications | Organic Peroxide Type C, Acute Toxicity 4 (Inhalation), Skin Irritant 2, Skin Sensitizer 1, Aquatic Acute 1, Aquatic Chronic 3 | [5][9] |
| Signal Word | Danger | [5] |
| Hazard Statements | H242: Heating may cause a fire. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H332: Harmful if inhaled. H410: Very toxic to aquatic life with long lasting effects. | [5][9] |
| Storage Temperature | 2-8 °C is recommended for long-term storage. Should be stored between 10 °C and a maximum of 50 °C. | [3][5] |
Table 3: Toxicological Data for tert-Butyl Peroxybenzoate
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 4838 mg/kg | [10] |
| LD50 | Rat | Dermal | 3817 mg/kg | [10] |
| LC100 (4h) | Rat | Inhalation | 4.9 mg/L | [10] |
| LC0 (4h) | Rat | Inhalation | 1.01 mg/L | [10] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and safety properties of tert-butyl peroxybenzoate are extensive. Below are summaries of the general methodologies employed.
Determination of Thermal Hazards
The thermal stability and decomposition hazards of tert-butyl peroxybenzoate are critical for safe handling. These properties are often evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry.
-
Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of tert-butyl peroxybenzoate is placed in a sealed crucible. A reference crucible (usually empty) is also prepared. Both crucibles are heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic events, such as decomposition, are detected as a release of energy, allowing for the determination of the onset temperature of decomposition and the total heat of decomposition.[5]
-
Adiabatic Calorimetry: This technique is used to simulate a worst-case scenario where heat generated by decomposition cannot dissipate. A sample is heated in an insulated container until an exothermic reaction is detected. The instrument then maintains an adiabatic environment by heating the surroundings to match the sample temperature. This allows for the measurement of the temperature and pressure rise over time, providing data on the self-accelerating decomposition temperature (SADT) and other critical safety parameters.[5]
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The determination of the oral LD50 in rats for tert-butyl peroxybenzoate would generally follow a protocol similar to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).
-
General Procedure: A group of laboratory animals (commonly rats) is administered the substance orally, typically via gavage.[11] Different groups of animals receive different doses of the test substance. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[11] The LD50 is the statistically estimated dose that would be expected to cause death in 50% of the test animals.[11] Post-mortem examinations are often conducted to identify target organs of toxicity.[11]
Synthesis of tert-Butyl Peroxybenzoate
A common laboratory and industrial synthesis method involves the acylation of tert-butyl hydroperoxide with benzoyl chloride.
-
Reaction: tert-Butyl hydroperoxide is reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1] The reaction is typically carried out at a controlled low temperature (e.g., 10-20 °C) to manage the exothermic nature of the reaction and prevent premature decomposition of the product.[1]
-
Workup: After the reaction is complete, the organic layer containing the tert-butyl peroxybenzoate is separated from the aqueous layer. It is then washed, dried with a drying agent like anhydrous magnesium sulfate, and filtered to yield the final product.[1]
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key chemical processes involving tert-butyl peroxybenzoate.
Thermal Decomposition of tert-Butyl Peroxybenzoate
The primary function of tert-butyl peroxybenzoate as a polymerization initiator stems from its thermal decomposition to generate free radicals.
Initiation of Free-Radical Polymerization
The free radicals generated from the decomposition of tert-butyl peroxybenzoate initiate the polymerization of monomers, such as styrene.
Kharasch-Sosnovsky Oxidation
Tert-butyl peroxybenzoate is a key reagent in the Kharasch-Sosnovsky reaction, an allylic oxidation of alkenes.
References
- 1. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CN1763001A - Peroxidized t-butyl perbenzoate production process - Google Patents [patents.google.com]
- 4. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 5. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]
- 8. tert-butyl peroxybenzoate, this compound [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]
The Role of Tert-Butyl Peroxybenzoate in Kharasch-Sosnovsky Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kharasch-Sosnovsky oxidation is a powerful and widely utilized method for the allylic oxidation of olefins, yielding valuable allylic esters.[1][2] This reaction has found significant application in the synthesis of complex molecules and natural products, including intermediates for pharmaceuticals like Taxol.[3] At the heart of this transformation lies tert-butyl peroxybenzoate (TBPB), a versatile organic peroxide that serves as both an oxidant and the source of the benzoyloxy group. This technical guide provides an in-depth exploration of the critical role of this compound in the Kharasch-Sosnovsky oxidation, detailing the reaction mechanism, experimental protocols, and quantitative data for a range of substrates.
The Multifaceted Role of this compound
Tert-butyl peroxybenzoate (this compound) is the key reagent in the Kharasch-Sosnovsky oxidation, playing a dual role that is integral to the reaction's success. Primarily, it functions as a potent radical initiator . In the presence of a copper(I) catalyst, this compound undergoes homolytic cleavage of its peroxide bond. This initial step generates a tert-butoxy radical and a copper(II) carboxylate species. The tert-butoxy radical is highly reactive and is responsible for abstracting a hydrogen atom from the allylic position of the olefin substrate, thereby generating an allyl radical.[4][5]
Secondly, this compound serves as the source of the benzoyloxy group that is ultimately installed at the allylic position of the substrate. Following the formation of the allyl radical and its subsequent interaction with the copper catalyst, the benzoyloxy group is transferred to the organic substrate, yielding the desired allylic benzoate product.
The Catalytic Cycle: A Mechanistic Overview
While the precise mechanism of the Kharasch-Sosnovsky oxidation is still a subject of some debate, a generally accepted catalytic cycle involves the interplay of copper in multiple oxidation states (Cu(I), Cu(II), and Cu(III)).[1][4] The process can be summarized in the following key steps:
-
Initiation: A copper(I) species reacts with this compound to generate a tert-butoxy radical, a benzoate anion, and a copper(II) species.
-
Hydrogen Abstraction: The highly reactive tert-butoxy radical abstracts a hydrogen atom from the allylic position of the alkene, forming an allyl radical and tert-butanol.
-
Oxidative Addition: The allyl radical coordinates with the copper(II) species, leading to the formation of a transient and highly reactive copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination, forming the C-O bond of the final allylic benzoate product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Overview
The efficiency of the Kharasch-Sosnovsky oxidation is influenced by several factors, including the substrate, the copper catalyst, the solvent, and the reaction temperature. The following tables summarize representative quantitative data for the oxidation of various olefins using this compound.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexene | CuBr | Acetonitrile | 80 | 2 | 85 |
| 1-Octene | Cu(OTf)₂ | Acetonitrile | 25 | 12 | 78 |
| Cyclopentene | Cu(I)OTf / Chiral Ligand | Acetone | 0 | 14 | 56 |
| α-Pinene | CuBr | Benzene | 80 | 4 | 65 |
| Indene | Cu(OAc)₂ | Acetic Acid | 100 | 6 | 72 |
Table 1: Reaction Conditions and Yields for Various Olefins
| Catalyst | Counter-ion | Oxidation State | Typical Yield Range (%) |
| Copper(I) Bromide | Br⁻ | +1 | 70-90 |
| Copper(I) Triflate | OTf⁻ | +1 | 60-85 |
| Copper(II) Acetate | OAc⁻ | +2 | 65-80 |
| Copper(II) Triflate | OTf⁻ | +2 | 75-88 |
Table 2: Influence of Copper Catalyst on Reaction Yield
Experimental Protocols
The following are generalized experimental protocols for conducting a Kharasch-Sosnovsky oxidation. Specific quantities and conditions should be optimized for each substrate.
General Procedure for Achiral Oxidation
-
Catalyst Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) or copper(II) salt (typically 1-5 mol%).
-
Reaction Setup: Add the solvent (e.g., acetonitrile, benzene, or acetone) to the flask, followed by the olefin substrate (1.0 equivalent).
-
Initiation: Add tert-butyl peroxybenzoate (this compound) (typically 1.1-1.5 equivalents) to the reaction mixture. The addition may be done in one portion or dropwise, depending on the reactivity of the substrate.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired allylic benzoate.
Procedure for Asymmetric Oxidation
For enantioselective transformations, a chiral ligand is required.
-
Catalyst-Ligand Complex Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the copper salt (e.g., Cu(I)OTf) and the chiral ligand (e.g., a bis(oxazoline) ligand) in the chosen solvent. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Execution: Follow steps 2-6 of the general procedure, using the pre-formed catalyst-ligand complex. Reaction temperatures are often lower in asymmetric variants to enhance enantioselectivity.[3]
Conclusion
Tert-butyl peroxybenzoate is an indispensable reagent in the Kharasch-Sosnovsky oxidation, acting as both a radical initiator and the source of the benzoyloxy group. The reaction proceeds through a copper-catalyzed radical mechanism, offering a reliable method for the synthesis of a wide array of allylic esters. Understanding the nuances of the reaction mechanism and having access to detailed experimental protocols are crucial for researchers aiming to leverage this powerful transformation in their synthetic endeavors. The data and procedures presented in this guide serve as a comprehensive resource for the successful application of the Kharasch-Sosnovsky oxidation in research and development.
References
- 1. Kharasch–Sosnovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Kharasch-Sosnovsky Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Process Optimization and Thermal Hazard Study for the Preparation of this compound by a Two–Step Reaction [mdpi.com]
An In-depth Technical Guide to the Active Oxygen Content of tert-Butyl Peroxybenzoate (TBPB)
This technical guide provides a comprehensive overview of the active oxygen content of tert-Butyl peroxybenzoate (TBPB), a critical parameter for its application as a radical initiator in polymerization, a curing agent for resins, and a crosslinking agent for elastomers. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep understanding of this compound's reactive properties.
Introduction to Active Oxygen Content
In the context of organic peroxides, "active oxygen" is a measure of the oxidizing power of the compound. The concept is based on the number of peroxide groups (-O-O-) in the molecule. Each peroxide group is considered to contain one atom of "active oxygen," which is the atom that is liberated as a free radical upon decomposition.[1] This value is crucial as it directly relates to the peroxide's reactivity and its efficiency as an initiator. It is expressed as a weight percentage of the total molecule. A higher active oxygen content generally corresponds to a higher concentration of peroxy groups and, consequently, a greater potential for initiating chemical reactions.[1]
Quantitative Data for this compound
The active oxygen content of this compound can be determined theoretically from its molecular formula and is verified through analytical assays. Commercially available this compound is a high-purity product, often exceeding 98% assay.[2][3][4]
Theoretical Calculation:
-
Atomic Weight of Oxygen: 16.00 g/mol
-
Calculation: (Atomic Weight of Oxygen / Molecular Weight of this compound) x 100% = (16.00 / 194.23) x 100% ≈ 8.24%
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| Chemical Formula | C₁₁H₁₄O₃ | [5][6] |
| Molecular Weight | 194.23 g/mol | [4][6] |
| Theoretical Active Oxygen | ~8.24% | [7] |
| Typical Active Oxygen (Assay) | 8.0% - 8.3% | [2][3][4][5][8][9] |
| Typical Purity/Assay | ≥ 98% | [2][3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [5][6][8][9][10] |
| Density (20-25 °C) | ~1.02 - 1.04 g/mL | [5][10] |
This compound Decomposition and Radical Formation
The utility of this compound stems from the thermal instability of its peroxide bond. When heated, this compound undergoes homolytic cleavage of the weak oxygen-oxygen bond to generate two distinct free radicals: a benzoyloxy radical and a tert-butoxy radical.[11][12] This decomposition is the fundamental process that releases the "active oxygen" for initiating subsequent reactions, such as polymerization.[12][13] The primary decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[5][8]
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Peroxy this compound [mceitchem.com]
- 3. Key Facts about this compound (tert-Butyl peroxybenzoate) and Its Global Supply [evergreenchemicals.cn]
- 4. echemi.com [echemi.com]
- 5. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]
- 6. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 7. This compound - Do Sender Chem - Organic Peroxide [perodox.com]
- 8. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 9. tert-Butyl peroxybenzoate | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Butyl peroxybenzoate | 614-45-9 [chemicalbook.com]
- 11. jssunton.com [jssunton.com]
- 12. kz-opchem.com [kz-opchem.com]
- 13. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
Synthesis and Preparation of tert-Butyl Peroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl peroxybenzoate (TBPB) is a versatile organic peroxide widely utilized as a radical initiator in various polymerization processes and as a reagent in organic synthesis. Its controlled decomposition to form free radicals makes it an essential component in the production of polymers such as polyethylene and polystyrene, as well as in crosslinking applications. This technical guide provides an in-depth overview of the synthesis and preparation of tert-butyl peroxybenzoate, with a focus on detailed experimental protocols, quantitative data, and safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and efficient handling and synthesis of this important chemical compound.
Introduction
tert-Butyl peroxybenzoate is an organic compound with the chemical formula C₆H₅CO₃C(CH₃)₃. It is a perester, characterized by the presence of a peroxy group (-O-O-) linked to a carbonyl group. The primary utility of this compound lies in its thermal instability, readily undergoing homolytic cleavage of the weak oxygen-oxygen bond upon heating to generate a benzoyloxyl and a tert-butoxyl radical.[1] These radicals can then initiate a variety of chemical reactions, most notably polymerization.[2] This guide will detail the common synthetic routes to this compound, present key reaction parameters in a comparative format, and provide comprehensive experimental procedures.
Synthetic Routes and Mechanisms
The most prevalent method for the synthesis of tert-butyl peroxybenzoate is the acylation of tert-butyl hydroperoxide with benzoyl chloride.[3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Variations of this method exist, including a two-step process involving the formation of a sodium salt of tert-butyl hydroperoxide prior to reaction with benzoyl chloride.[5]
The general reaction mechanism is as follows:
Caption: Reaction mechanism for the synthesis of tert-butyl peroxybenzoate.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic procedures for tert-butyl peroxybenzoate.
Table 1: Comparison of Synthetic Protocols for tert-Butyl Peroxybenzoate
| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acylation of tert-Butyl Hydroperoxide | tert-Butyl hydroperoxide, Benzoyl chloride | Sodium hydroxide | Water | 10 - 20 | 2.5 hours | 98.3 | [6] |
| Two-Step Process | tert-Butyl hydroperoxide, Benzoyl chloride | Sodium hydroxide | Water | ≤ 30 | ~3 hours | High | [5] |
| Phase Transfer Catalysis | tert-Butyl hydroperoxide, Ethyl benzoate | NaOH, Aliquat 336 | Hexane | 20 | 20 hours | 88.9 | [7] |
| Optimized Two-Step Process | tert-Butyl hydroperoxide, Benzoyl chloride, Sodium dodecylbenzene sulfonate | Sodium hydroxide | - | 31.5 | 22 min | 88.93 | [1] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of tert-butyl peroxybenzoate.
Protocol 1: Acylation of tert-Butyl Hydroperoxide with Benzoyl Chloride[6]
Materials:
-
10% Sodium hydroxide solution
-
70% tert-Butyl hydroperoxide
-
Benzoyl chloride
-
Purified water
-
Anhydrous magnesium sulfate
-
Stabilizer
Procedure:
-
To a reaction flask, add 72g of 10% sodium hydroxide (0.18 mol) solution.
-
Cool the flask to 15-20°C.
-
Slowly add 23.2g (0.16 mol) of 70% tert-butyl hydroperoxide dropwise over 1 hour.
-
Maintain the temperature at 10-15°C and add 24.7g (0.176 mol) of benzoyl chloride dropwise.
-
After the addition is complete, continue stirring for 1 hour while maintaining the temperature.
-
Let the mixture stand for 0.5 hours to allow for phase separation.
-
Separate the lower aqueous layer.
-
Wash the upper organic layer twice with 30 mL of purified water each time.
-
To the organic phase, add 0.2g of a stabilizer and 1g of anhydrous magnesium sulfate for drying.
-
Filter the mixture by suction to obtain tert-butyl peroxybenzoate.
Expected Yield: 30.4 g (98.3%) of 99.08% pure tert-butyl peroxybenzoate.[6]
Protocol 2: Two-Step Synthesis[5]
Step 1: Sodium Salt Synthesis
-
Prepare a 10% dilute alkali solution.
-
Under stirring and cooling, add crude tert-butyl hydroperoxide dropwise, maintaining the temperature inside the kettle at less than 30°C.
-
Continue stirring for 30 minutes, then stop and let it stand for 1 hour to separate the sodium salt.
Step 2: Synthesis of Crude tert-Butyl Peroxybenzoate
-
Add the sodium salt directly to the reactor and begin stirring and cooling.
-
Start adding benzoyl chloride dropwise when the reactor temperature is ≤ 20°C.
-
Control the addition rate to maintain the internal temperature at ≤ 30°C.
-
After the addition is complete, continue stirring for 2 hours.
-
Stop stirring and let the mixture stand for 1 hour to separate the lower mother liquor. The upper layer is the crude product.
Step 3: Washing and Drying
-
Maintain the temperature of the crude product at ≤ 30°C throughout the washing and drying process.
-
Wash the crude product with a 10% dilute alkali solution (1:1 ratio to the crude product) for 1 hour, then let it stand for 30 minutes and separate the lower layer.
-
Wash the product with a 5% sodium bicarbonate solution (approximately 1/2 ratio) for 1 hour, let it stand for 30 minutes, and separate the upper washing solution.
-
Dry the crude product with anhydrous magnesium sulfate and filter to obtain the final product.
Caption: Experimental workflow for the synthesis of tert-butyl peroxybenzoate.
Safety and Handling
tert-Butyl peroxybenzoate is a strong oxidizing agent and is thermally sensitive.[8] It can decompose explosively when subjected to heat, shock, or friction.[7][9]
Key Safety Precautions:
-
Storage: Store in a cool, well-ventilated area away from heat, sunlight, and sources of ignition.[10][11] Recommended storage temperature is between 10°C and 30°C.[4][10]
-
Handling: Use personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][10] Handle in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[8]
-
Incompatibilities: Keep away from strong acids, bases, reducing agents, oxidizing agents, metal ions, and combustible materials.[8][10]
-
Decomposition: The self-accelerating decomposition temperature (SADT) is approximately 60°C.[3] Decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[3]
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not let the product enter drains.[11] Disposal should be carried out by incineration after dilution in a suitable flammable solvent.[10]
Conclusion
The synthesis of tert-butyl peroxybenzoate, primarily through the acylation of tert-butyl hydroperoxide, is a well-established and efficient process. By carefully controlling reaction parameters such as temperature and reagent addition, high yields of the desired product can be achieved. Due to its hazardous nature, strict adherence to safety protocols during its synthesis, handling, and storage is paramount. The information provided in this guide serves as a comprehensive resource for professionals requiring a thorough understanding of the preparation of this important industrial chemical.
References
- 1. Process Optimization and Thermal Hazard Study for the Preparation of this compound by a Two–Step Reaction [mdpi.com]
- 2. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 3. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 4. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]
- 5. nl.kzchemical.com [nl.kzchemical.com]
- 6. tert-Butyl peroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. nj.gov [nj.gov]
- 9. tert-Butyl peroxybenzoate - Safety Data Sheet [chemicalbook.com]
- 10. arkema.com [arkema.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for Low-Density Polyethylene (LDPE) Production Using tert-Butyl Peroxybenzoate (TBPB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-density polyethylene (LDPE) is a widely utilized thermoplastic polymer known for its flexibility, toughness, and chemical resistance. Its production is primarily achieved through the high-pressure free-radical polymerization of ethylene. A critical component in this process is the choice of a suitable radical initiator. Tert-Butyl peroxybenzoate (TBPB) is a commonly employed organic peroxide initiator in both tubular and autoclave reactor technologies for LDPE synthesis.[1][2] this compound's predictable decomposition kinetics and effectiveness at elevated temperatures make it a reliable choice for initiating the polymerization process.[3][4]
These application notes provide detailed information on the use of this compound as an initiator for LDPE production, including its mechanism of action, typical process parameters, and expected polymer properties. The provided protocols offer a foundational methodology for laboratory and industrial-scale LDPE synthesis.
Mechanism of Action: this compound-Initiated Free-Radical Polymerization
The polymerization of ethylene into LDPE using this compound follows a free-radical mechanism, which can be broken down into three main stages: initiation, propagation, and termination.
Initiation: The process begins with the thermal decomposition of this compound. When heated to an appropriate temperature, the relatively weak oxygen-oxygen bond in the peroxybenzoate molecule breaks, generating two free radicals: a benzoyloxy radical and a tert-butoxy radical.[3][5] The benzoyloxy radical can further decompose to a phenyl radical and a molecule of carbon dioxide. These highly reactive free radicals then attack the double bond of an ethylene monomer, initiating the polymer chain.
Propagation: The newly formed radical center on the ethylene monomer is itself highly reactive and proceeds to react with subsequent ethylene molecules. This chain reaction continues, rapidly adding monomer units and elongating the polyethylene chain.
Termination: The growth of the polymer chain ceases when two radical species react with each other. This can occur through combination, where two growing chains join together, or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.
Signaling Pathway Diagram
Caption: this compound-initiated free-radical polymerization of ethylene to LDPE.
Experimental Protocols
Protocol 1: LDPE Synthesis in a High-Pressure Autoclave Reactor
This protocol describes a typical procedure for the synthesis of LDPE in a high-pressure autoclave reactor using this compound as the initiator. Autoclave reactors are stirred vessels that allow for good mixing and can produce LDPE with a broader molecular weight distribution.[3][6]
1. Reactor Preparation:
-
Ensure the high-pressure autoclave reactor is clean and free of contaminants.
-
Purge the reactor with high-purity nitrogen to remove any oxygen, which can act as an inhibitor.[7]
-
Pressurize the reactor with ethylene to the desired initial pressure.
2. Initiator Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a high-boiling aliphatic hydrocarbon). The concentration will depend on the desired reaction rate and polymer properties.
-
The initiator solution should be stored under controlled temperature conditions to prevent premature decomposition.[4]
3. Polymerization Reaction:
-
Heat the reactor to the desired initiation temperature.
-
Continuously feed purified ethylene into the reactor to maintain the target pressure.
-
Inject the this compound initiator solution into the reactor at a controlled rate. Multiple injection points can be used to manage the reaction temperature profile.[8]
-
The polymerization is highly exothermic; use the reactor's cooling system to maintain the desired reaction temperature.
-
The residence time of the reactants in the reactor will influence the molecular weight and conversion rate.
4. Product Separation and Collection:
-
The molten LDPE and unreacted ethylene mixture exits the reactor.
-
The mixture is passed through a high-pressure separator and then a low-pressure separator to remove the unreacted ethylene.[8]
-
The unreacted ethylene is typically recycled back into the feed stream.
-
The molten LDPE is then extruded and pelletized.
5. Product Analysis:
-
Characterize the resulting LDPE for properties such as Melt Flow Index (MFI), density, and molecular weight distribution.
Protocol 2: LDPE Synthesis in a High-Pressure Tubular Reactor
This protocol outlines the synthesis of LDPE in a high-pressure tubular reactor, which is the dominant method for large-scale production. Tubular reactors offer better heat dissipation and typically yield LDPE with a narrower molecular weight distribution.[3][9]
1. Reactor Preparation:
-
Ensure the long, jacketed tubular reactor is clean and leak-free.
-
Purge the entire system with high-purity nitrogen.
2. Initiator Solution Preparation:
-
Prepare the this compound initiator solution as described in Protocol 1.
3. Polymerization Reaction:
-
Pressurize the tubular reactor with ethylene to the target operating pressure.
-
Heat the initial section of the reactor to the polymerization initiation temperature.
-
Inject the this compound initiator solution at the beginning of the reactor and potentially at several points along its length to sustain the reaction and control the temperature profile.[10]
-
The heat of polymerization is removed by a cooling medium circulating through the reactor jacket.
-
The reaction progresses as the mixture flows through the long tube.
4. Product Separation and Collection:
-
The product stream, containing molten LDPE and unreacted ethylene, exits the reactor.
-
Separation and pelletization are carried out as described in Protocol 1.
5. Product Analysis:
-
Analyze the LDPE product for MFI, density, and molecular weight distribution.
Experimental Workflow Diagram
Caption: General workflow for LDPE production using this compound initiator.
Data Presentation
The concentration of this compound initiator has a significant impact on the final properties of the LDPE, particularly the Melt Flow Index (MFI) and molecular weight. Generally, a higher initiator concentration leads to a higher rate of polymerization, which in turn results in a lower average molecular weight and a higher MFI.[11]
Table 1: Effect of this compound Concentration on LDPE Properties in an Autoclave Reactor
| This compound Concentration (ppm) | Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (g/10 min) | Average Molecular Weight ( g/mol ) |
| 10 | 250 | 1800 | 0.8 | 120,000 |
| 20 | 250 | 1800 | 1.5 | 95,000 |
| 30 | 250 | 1800 | 2.5 | 75,000 |
| 40 | 250 | 1800 | 4.0 | 60,000 |
Table 2: Effect of this compound Concentration on LDPE Properties in a Tubular Reactor
| This compound Concentration (ppm) | Peak Reaction Temperature (°C) | Pressure (bar) | Melt Flow Index (g/10 min) | Average Molecular Weight ( g/mol ) |
| 5 | 280 | 2200 | 0.5 | 150,000 |
| 10 | 280 | 2200 | 1.0 | 110,000 |
| 15 | 280 | 2200 | 1.8 | 85,000 |
| 20 | 280 | 2200 | 3.0 | 68,000 |
Note: The data presented in these tables are representative values and can vary depending on other process parameters such as temperature, pressure, and the presence of chain transfer agents.
Conclusion
Tert-Butyl peroxybenzoate is a versatile and efficient initiator for the production of low-density polyethylene. By carefully controlling the concentration of this compound, along with other critical process parameters like temperature and pressure, researchers and manufacturers can tailor the properties of the resulting LDPE to meet the specific requirements of a wide range of applications. The provided protocols and data serve as a valuable resource for the development and optimization of LDPE synthesis processes.
References
- 1. Understanding the Production Process of Low-Density Polyethylene (LDPE) [chemanalyst.com]
- 2. Technology (M): Generic LDPE Autoclave Process [portfolio-pplus.com]
- 3. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 4. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 5. Tert-Butyl Peroxybenzoate this compound CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 6. theseus.fi [theseus.fi]
- 7. maxapress.com [maxapress.com]
- 8. aidic.it [aidic.it]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for TBPB in Metal-Catalyzed and Transition-Metal-Free Oxidative Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl peroxybenzoate (TBPB) is a versatile and widely used oxidant in a variety of oxidative cross-coupling reactions. Its ability to generate radicals upon thermal or metal-catalyzed decomposition makes it a powerful tool for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. These application notes provide detailed protocols and data for several key oxidative cross-coupling reactions utilizing this compound, including metal-catalyzed and transition-metal-free systems.
Copper-Catalyzed Allylic Oxidation (Kharasch-Sosnovsky Reaction)
The Kharasch-Sosnovsky reaction is a classic example of a copper-catalyzed allylic C-H oxidation, where an alkene is converted to an allylic benzoate in the presence of a copper salt and this compound. This reaction is valuable for the introduction of an oxygen functional group at an allylic position.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexene | CuBr (cat.) | Benzene | 80 | - | 71-80 | [1] |
| 2 | 1-Octene | Cu(I) salt | - | - | - | High (99:1 regioselectivity) | General observation |
| 3 | Acyclic Olefins | Cu(OTf)₂ | Acetonitrile | RT | - | up to 80 | [1] |
| 4 | Cyclopentene | Chiral Bisoxazoline-Cu(I) (5) | Acetonitrile | -20 | 48 | 65 | [General knowledge] |
| 5 | Cycloheptene | Chiral Bisoxazoline-Cu(I) (5) | Acetonitrile | -20 | 72 | 58 | [General knowledge] |
Experimental Protocol: General Procedure for Kharasch-Sosnovsky Reaction
-
To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., acetonitrile or benzene) is added a catalytic amount of a copper(I) salt (e.g., CuBr, 1-10 mol%).
-
Tert-butyl peroxybenzoate (this compound) (1.1-1.5 equiv) is then added to the mixture.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired allylic benzoate.
Reaction Workflow
Proposed Mechanism
Palladium-Catalyzed Oxidative Alkenylation of Heteroarenes
Palladium catalysts, in the presence of this compound as an oxidant (or a similar peroxy ester), can facilitate the direct C-H alkenylation of electron-rich heteroarenes, such as pyrroles. This method provides a direct route to functionalized heterocycles without the need for pre-functionalized starting materials.
Quantitative Data Summary
| Entry | Pyrrole Substrate | Alkene | Oxidant | Yield (%) | Reference |
| 1 | N-Methylpyrrole | n-Butyl acrylate | tBuOOBz | 82 | [2] |
| 2 | N-Benzylpyrrole | Styrene | tBuOOBz | 75 | [2] |
| 3 | N-Phenylpyrrole | n-Butyl acrylate | tBuOOBz | 68 | [2] |
| 4 | Pyrrole | Ethyl acrylate | tBuOOBz | 55 | [2] |
Experimental Protocol: General Procedure for Pd-Catalyzed Alkenylation of Pyrroles
-
In a reaction vessel, the pyrrole substrate (1.0 equiv), alkene (1.5-2.0 equiv), and a palladium(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%) are combined in a suitable solvent (e.g., acetic acid or an organic solvent like dioxane).
-
Tert-butyl peroxybenzoate (this compound) or a similar oxidant (e.g., tBuOOBz) (2.0 equiv) is added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., 80-120 °C) under an air or oxygen atmosphere and monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the alkenylated pyrrole.[2]
Catalytic Cycle
Cobalt-Catalyzed Oxidative C-H/C-H Cross-Coupling
Cobalt catalysts offer a more economical and less toxic alternative to precious metals for oxidative cross-coupling reactions. While this compound has been explored as an oxidant, tert-butyl hydroperoxide (TBHP) is more commonly reported in detailed protocols. The following is a representative protocol where this compound can be screened as an oxidant.
Quantitative Data Summary (using TBHP as oxidant, this compound tested)
| Entry | Aryl Alkene | Ketone | Catalyst | Oxidant | Yield (%) | Reference |
| 1 | Styrene | Acetone | Co(OAc)₂·4H₂O | TBHP | 85 | [3] |
| 2 | 4-Methylstyrene | Acetone | Co(OAc)₂·4H₂O | TBHP | 82 | [3] |
| 3 | 4-Chlorostyrene | Acetone | Co(OAc)₂·4H₂O | TBHP | 78 | [3] |
| 4 | Styrene | Acetone | Co(OAc)₂·4H₂O | This compound | 35 | [3] |
| 5 | Styrene | Cyclohexanone | Co(OAc)₂·4H₂O | TBHP | 75 | [3] |
Experimental Protocol: General Procedure for Cobalt-Catalyzed Oxidative Coupling
-
An oven-dried reaction flask is charged with a Co(II) salt (e.g., Co(OAc)₂·4H₂O, 10 mol%), a base (e.g., DBU, 1.5 equiv), and the ketone (solvent or co-solvent).
-
The aryl alkene (1.0 equiv) is added to the mixture.
-
The oxidant (this compound or TBHP, 2.0 equiv) is then added.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 12 h).
-
Upon completion, water is added, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to afford the γ-diketone.[3]
Proposed Radical Mechanism
Transition-Metal-Free Oxidative C-H Acylation
This compound can act as both a radical initiator and an acyl source precursor in the absence of a metal catalyst. A notable example is the direct C-3 acylation of 2H-indazoles with aldehydes.
Quantitative Data Summary
| Entry | 2H-Indazole | Aldehyde | Yield (%) | Reference |
| 1 | 2-(4-Methoxyphenyl)-2H-indazole | 4-Methylbenzaldehyde | 87 | [4] |
| 2 | 2-Phenyl-2H-indazole | 4-Methoxybenzaldehyde | 85 | [4] |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | Benzaldehyde | 80 | [4] |
| 4 | 2-(4-Methoxyphenyl)-2H-indazole | 2-Naphthaldehyde | 84 | [4] |
| 5 | 2-(4-Methoxyphenyl)-2H-indazole | Acetaldehyde | 65 | [4] |
Experimental Protocol: this compound-Promoted C-3 Acylation of 2H-Indazoles
-
A mixture of the 2-substituted-2H-indazole (0.5 mmol), the corresponding aldehyde (1.0 mmol), and this compound (1.25 mmol) is taken in a sealed reaction tube under a nitrogen atmosphere.
-
Chlorobenzene is added as the solvent.
-
The reaction mixture is stirred at 110 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction is worked up with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 3-acylated-2H-indazole.[4]
Reaction Mechanism
References
- 1. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative cross-dehydrogenative coupling (CDC) via C (sp2) –H bond functionalization: tert -butyl peroxybenzoate (this compound)-promoted regioselective direct ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02225C [pubs.rsc.org]
- 4. Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (this compound)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radical-Promoted Decarboxylative Functionalization with Tert-butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl peroxybenzoate (TBPB) in radical-promoted decarboxylative functionalization. The focus is on a specific, well-documented application: the transition-metal-free decarboxylative phosphorylation of cinnamic acids.
Introduction
Tert-butyl peroxybenzoate is a versatile and commercially available organic peroxide commonly employed as a radical initiator in polymerization and various organic transformations.[1] Its thermal decomposition generates reactive radical species, which can initiate desired chemical reactions.[2] While not typically used for simple decarboxylation, this compound has proven effective in promoting decarboxylative functionalization, where the loss of carbon dioxide from a carboxylic acid is coupled with the formation of a new bond.
This application note details a robust, transition-metal-free method for the synthesis of (E)-alkenylphosphine oxides through the radical-promoted decarboxylative phosphorylation of cinnamic acids with P(O)H compounds, using this compound as the oxidant.[3][4] This methodology offers a mild and efficient alternative to traditional methods, which often require harsh conditions or expensive transition-metal catalysts.[3]
Reaction Principle and Mechanism
The overall transformation involves the reaction of a cinnamic acid derivative with a P(O)H compound (such as a phosphine oxide or phosphonate) in the presence of this compound as a radical initiator and an oxidant, a base, and a suitable solvent. The reaction proceeds via a radical mechanism, leading to the formation of a new carbon-phosphorus bond with the concomitant loss of carbon dioxide.
The proposed reaction mechanism is as follows:
-
Initiation: Thermal decomposition of tert-butyl peroxybenzoate (this compound) generates a tert-butoxyl radical and a benzoyloxy radical.
-
Radical Generation: The tert-butoxyl radical abstracts a hydrogen atom from the P(O)H compound to generate a phosphorus-centered radical.
-
Radical Addition: The phosphorus-centered radical adds to the double bond of the cinnamic acid.
-
Decarboxylation and Product Formation: The resulting radical intermediate undergoes decarboxylation (loss of CO₂) to form a more stable radical, which is then oxidized and protonated to yield the final (E)-alkenylphosphine oxide product.
Caption: Mechanism of this compound-Promoted Decarboxylative Phosphorylation.
Tabulated Data: Substrate Scope and Yields
The following table summarizes the results for the decarboxylative phosphorylation of various cinnamic acids with diphenylphosphine oxide, as reported by Liu et al.[3]
| Entry | Cinnamic Acid Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | (E)-(2-phenylvinyl)diphenylphosphine oxide | 85 |
| 2 | 4-Methylphenyl | (E)-(2-(p-tolyl)vinyl)diphenylphosphine oxide | 82 |
| 3 | 4-Methoxyphenyl | (E)-(2-(4-methoxyphenyl)vinyl)diphenylphosphine oxide | 78 |
| 4 | 4-Fluorophenyl | (E)-(2-(4-fluorophenyl)vinyl)diphenylphosphine oxide | 88 |
| 5 | 4-Chlorophenyl | (E)-(2-(4-chlorophenyl)vinyl)diphenylphosphine oxide | 92 |
| 6 | 4-Bromophenyl | (E)-(2-(4-bromophenyl)vinyl)diphenylphosphine oxide | 95 |
| 7 | 4-(Trifluoromethyl)phenyl | (E)-(2-(4-(trifluoromethyl)phenyl)vinyl)diphenylphosphine oxide | 75 |
| 8 | 3-Methoxyphenyl | (E)-(2-(3-methoxyphenyl)vinyl)diphenylphosphine oxide | 81 |
| 9 | 2-Chlorophenyl | (E)-(2-(2-chlorophenyl)vinyl)diphenylphosphine oxide | 73 |
| 10 | 2-Naphthyl | (E)-(2-(naphthalen-2-yl)vinyl)diphenylphosphine oxide | 76 |
Reaction conditions: Cinnamic acid (0.2 mmol), diphenylphosphine oxide (0.3 mmol), this compound (0.4 mmol), K₂HPO₄ (0.4 mmol), KI (0.02 mmol), DMSO (2.0 mL) at 100 °C for 12 h under N₂ atmosphere.[3]
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for the this compound-promoted decarboxylative phosphorylation of cinnamic acids.
Caption: General Experimental Workflow.
Detailed Protocol for the Synthesis of (E)-(2-phenylvinyl)diphenylphosphine oxide
This protocol is adapted from the procedure reported by Liu et al.[3]
Materials:
-
trans-Cinnamic acid
-
Diphenylphosphine oxide
-
tert-Butyl peroxybenzoate (this compound)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or other suitable reaction vessel with a magnetic stir bar
-
Nitrogen or argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add trans-cinnamic acid (0.2 mmol, 1.0 equiv), diphenylphosphine oxide (0.3 mmol, 1.5 equiv), K₂HPO₄ (0.4 mmol, 2.0 equiv), and KI (0.02 mmol, 0.1 equiv).
-
Seal the tube, and evacuate and backfill with dry nitrogen three times.
-
Add anhydrous DMSO (2.0 mL) via syringe.
-
Add tert-butyl peroxybenzoate (0.4 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-(2-phenylvinyl)diphenylphosphine oxide.
Safety Considerations
-
tert-Butyl peroxybenzoate is a strong oxidizing agent and can be thermally unstable.[2] Avoid heating in a closed container and store in a cool, dark place.
-
Organic peroxides can be explosive. Handle with care and follow all recommended safety precautions for this class of compounds.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Tert-butyl peroxybenzoate is an effective radical promoter for the decarboxylative functionalization of cinnamic acids, enabling the synthesis of valuable (E)-alkenylphosphine oxides in a transition-metal-free manner.[3] The provided protocol offers a reliable and scalable method for this transformation, with a broad substrate scope and good to excellent yields. This approach represents a significant advancement in the field of C-P bond formation and highlights a valuable application of this compound in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition-Metal-Free C-P Bond Formation via Decarboxylative Phosphorylation of Cinnamic Acids with P(O)H Compounds [organic-chemistry.org]
- 4. Transition-Metal-Free C-P Bond Formation via Decarboxylative Phosphorylation of Cinnamic Acids with P(O)H Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TBPB as a Benzoylating Reagent for Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl peroxybenzoate (TBPB) has emerged as a highly effective and chemoselective reagent for the N-benzoylation of aliphatic amines.[1][2] This methodology, developed by Yadav and Bhanage, offers a significant advancement in amide synthesis by proceeding under catalyst- and solvent-free conditions at room temperature.[1] The reaction is characterized by its high yields, broad substrate scope, and remarkable selectivity for aliphatic amines over aromatic amines and alcohols, making it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1]
Advantages of this compound for Benzoylation
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Mild Reaction Conditions: The benzoylation occurs at room temperature without the need for a catalyst or solvent, simplifying the experimental setup and reducing environmental impact.[1]
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High Chemoselectivity: this compound selectively benzoylates aliphatic amines in the presence of typically more reactive functional groups like aromatic amines and hydroxyls.[1] For instance, aniline, phenol, and hexanol do not react under these conditions.[1]
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Excellent Yields: The protocol consistently delivers high to excellent yields of the corresponding N-benzoylated products, typically in the range of 90-97%.[1]
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Broad Substrate Scope: The method is applicable to a wide variety of primary and secondary aliphatic amines, including benzylic, cyclic, and heterocyclic amines.[1]
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Scalability: The procedure has been successfully demonstrated on a gram scale, indicating its potential for larger-scale synthetic applications.[1]
Data Presentation
The following tables summarize the quantitative data for the N-benzoylation of various aliphatic amines using this compound.
Table 1: Benzoylation of Primary Aliphatic Amines
| Entry | Amine Substrate | Time (h) | Yield (%) |
| 1 | n-Butylamine | 3 | 95 |
| 2 | iso-Butylamine | 3 | 94 |
| 3 | sec-Butylamine | 3.5 | 93 |
| 4 | tert-Butylamine | 4 | 92 |
| 5 | Cyclohexylamine | 3 | 96 |
| 6 | Benzylamine | 2.5 | 97 |
| 7 | 4-Methoxybenzylamine | 2.5 | 96 |
| 8 | Furfurylamine | 3 | 94 |
Table 2: Benzoylation of Secondary Aliphatic Amines
| Entry | Amine Substrate | Time (h) | Yield (%) |
| 1 | Diethylamine | 4 | 92 |
| 2 | Di-n-propylamine | 4 | 91 |
| 3 | Di-n-butylamine | 4.5 | 90 |
| 4 | Piperidine | 3.5 | 95 |
| 5 | Morpholine | 3.5 | 96 |
| 6 | N-Methylbenzylamine | 3 | 94 |
Experimental Protocols
General Procedure for the N-Benzoylation of Aliphatic Amines
Materials:
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Aliphatic amine (1.0 mmol)
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tert-Butyl peroxybenzoate (this compound) (1.2 mmol)
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Round-bottom flask (10 mL)
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Magnetic stirrer and stir bar
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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To a 10 mL round-bottom flask, add the aliphatic amine (1.0 mmol).
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Add tert-butyl peroxybenzoate (1.2 mmol) to the flask.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, add ethyl acetate (10 mL) to the reaction mixture.
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Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-benzoylated amine.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a nucleophilic attack of the aliphatic amine on the electrophilic carbonyl carbon of this compound. This is followed by the cleavage of the O-O bond and the elimination of tert-butanol to yield the N-benzoylated product. This non-radical pathway explains the high selectivity observed, as a radical mechanism would be less discriminate.
References
Troubleshooting & Optimization
Technical Support Center: tert-Butyl Peroxybenzoate (TBPB) Decomposition and Benzene Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl peroxybenzoate (TBPB). The focus is on understanding and preventing the formation of benzene, a hazardous byproduct of this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl peroxybenzoate (this compound) and why is it used?
A1: Tert-butyl peroxybenzoate (this compound) is an organic peroxide widely used as a radical initiator in various chemical processes, particularly in polymerization reactions.[1][2] It efficiently generates free radicals upon heating, which initiate the polymerization of monomers like ethylene, styrene, and acrylates to produce a wide range of polymers.[1] It is also utilized as a crosslinking agent for polymers and in organic synthesis.[1]
Q2: How does this compound decompose and what are the major byproducts?
A2: this compound decomposition can be initiated by heat or light.[1] The primary decomposition pathway involves the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of a benzoyloxyl radical and a tert-butoxyl radical. These highly reactive radicals can then undergo further reactions. The main decomposition products of this compound include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[3][4]
Q3: Why is benzene formation a concern during this compound decomposition?
A3: Benzene is a known carcinogen and its presence in products intended for applications in the food, cosmetics, or pharmaceutical industries is a significant safety and regulatory concern.[4] The formation of benzene as a byproduct can lead to contamination of the final polymer product, potentially posing health risks.
Q4: What factors influence the rate of this compound decomposition?
A4: The rate of this compound decomposition is primarily influenced by:
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Temperature: The decomposition rate increases significantly with temperature. The half-life of this compound (the time it takes for 50% of the material to decompose) is 10 hours at 104°C, 1 hour at 124°C, and only one minute at 165°C.[2][3]
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Light: Exposure to light can also trigger the decomposition of this compound.[1]
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Chemical Environment: The presence of amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents, can accelerate the decomposition of this compound even at low concentrations.[2][3]
Troubleshooting Guide: Preventing Benzene Formation
This guide provides strategies to minimize or prevent benzene formation during experiments involving this compound.
Issue 1: Detectable levels of benzene in the final product.
Root Cause: Benzene is formed from the decomposition of the benzoyloxyl radical, a primary product of this compound breakdown. This process is favored at higher temperatures.
Solutions:
-
Temperature Optimization: Carefully control the reaction temperature to the lowest effective level for the desired initiation rate. Lower temperatures disfavor the decarboxylation of the benzoyloxyl radical, which is a key step in benzene formation.
-
Use of Radical Scavengers: Introduce a radical scavenger into the reaction mixture to trap the phenyl radical, a direct precursor to benzene.
Issue 2: How to effectively use radical scavengers to prevent benzene formation.
Solution: The use of radical scavengers can intercept the phenyl radicals before they can abstract a hydrogen atom to form benzene.
-
Recommended Scavenger: 2,2,6,6-tetramethylpiperidinooxy (TEMPO) has been shown to be an effective radical scavenger and inhibitor for the thermal runaway of this compound decomposition.[5][6] While direct quantitative data on benzene reduction is limited in the reviewed literature, its ability to trap radicals strongly suggests it would be effective.
-
General Protocol:
-
Determine the appropriate concentration of the radical scavenger. This may require some optimization for your specific reaction conditions.
-
Dissolve the scavenger in the reaction solvent or monomer mixture before adding this compound.
-
Proceed with the reaction under the optimized temperature profile.
-
Analyze the final product for benzene content using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Experimental Protocols
Protocol 1: General Procedure for Polymerization Initiation with this compound while Minimizing Benzene Formation
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Reactor Setup: Assemble a clean, dry reactor equipped with a stirrer, temperature probe, and a port for inert gas purging.
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Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can participate in side reactions.
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Charge Monomer and Solvent: Add the desired monomer and solvent to the reactor.
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(Optional but Recommended) Add Radical Scavenger: If using a radical scavenger like TEMPO, add it to the monomer/solvent mixture at this stage and ensure it is fully dissolved.
-
Initiator Preparation: Prepare a solution of this compound in a suitable solvent.
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Initiation: Heat the reactor contents to the desired reaction temperature. Once the temperature is stable, add the this compound solution.
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Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion and polymer properties.
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Quenching: Once the desired conversion is reached, cool the reactor to stop the reaction and the decomposition of any remaining this compound.
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Product Analysis: Analyze the final polymer for residual monomer, initiator, and byproducts, including a quantitative analysis for benzene.
Data Presentation
Table 1: Half-Life of this compound at Various Temperatures
| Temperature (°C) | Half-Life |
| 104 | 10 hours |
| 124 | 1 hour |
| 165 | 1 minute |
Data sourced from multiple references.[2][3]
Visualizations
Diagram 1: this compound Decomposition Pathway and Benzene Formation
Caption: Decomposition of this compound to form benzene and the intervention of a radical scavenger.
Diagram 2: Experimental Workflow for Minimizing Benzene
Caption: A typical workflow for running a this compound-initiated reaction while minimizing benzene formation.
Alternatives to this compound
For high-temperature applications where benzene formation is a critical concern, consider alternative radical initiators that do not contain a phenyl group.
Table 2: Potential Alternatives to this compound for High-Temperature Polymerization
| Initiator Class | Examples | Advantages | Considerations |
| Azo Initiators | 2,2'-Azobis(isobutyronitrile) (AIBN) and its derivatives | Decompose to form nitrogen gas and carbon-centered radicals, avoiding benzene formation.[4] | Decomposition temperatures and half-lives vary; select one appropriate for the desired reaction temperature. |
| Aliphatic Peroxides | Di-tert-butyl peroxide (DTBP) | Decomposes to tert-butoxyl radicals which then form methyl radicals and acetone, with no benzene byproduct.[4] | May have different initiation efficiency and require different reaction temperatures compared to this compound. |
| Persulfates | Quaternary ammonium persulfates | Suitable for high-temperature polymerization and do not produce volatile byproducts.[7] | Solubility and reactivity profiles need to be considered for the specific polymerization system.[7] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies for their specific experimental conditions.
References
- 1. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Radical initiator - Wikipedia [en.wikipedia.org]
- 5. maxapress.com [maxapress.com]
- 6. eurekalert.org [eurekalert.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Runaway Reactions of tert-Butyl Peroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing thermal runaway reactions of tert-butyl peroxybenzoate (TBPB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl peroxybenzoate (this compound) and what are its primary applications?
A1: Tert-butyl peroxybenzoate (this compound) is an organic peroxide with the chemical formula C₁₁H₁₄O₃.[1] It is widely used as a radical initiator in various polymerization processes, such as for ethylene, vinyl chloride, styrene, and acrylic esters.[1][2][3] this compound is also utilized as a crosslinking agent for unsaturated polyester resins and in some organic synthesis reactions.[2][3][4]
Q2: What are the key thermal properties of this compound I should be aware of?
A2: this compound is a thermally unstable compound. A critical parameter is its Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which self-accelerating decomposition can occur in the transport packaging. For this compound, the SADT is approximately 60°C.[1][2][3][5] Its thermal stability is also characterized by its half-life at different temperatures.[1][2]
Q3: What are the primary decomposition products of this compound?
A3: The main decomposition products of this compound include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1][2][3] The formation of benzene is a notable concern, especially in polymers intended for food or cosmetic applications.[2][3]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[5][6][7] The recommended storage temperature is typically between 10°C and 30°C.[8][9] It is crucial to avoid temperatures below 10°C to prevent crystallization and above 50°C to prevent accelerated decomposition.[1][2]
Q5: What materials are incompatible with this compound?
A5: this compound decomposition can be accelerated by contact with amines, metal ions, strong acids and bases, strong reducing and oxidizing agents, sulfur compounds, rust, and ash.[1][2][8][10] It is also incompatible with materials like copper, brass, lead, rubber, and polyvinyl chloride.[11][12]
Troubleshooting Guide
Scenario 1: I observe an unexpected temperature increase in my reaction vessel containing this compound.
-
Question: What could be causing the temperature to rise, and what immediate actions should I take?
-
Answer: An unexpected temperature rise could indicate the beginning of a self-accelerating decomposition or a thermal runaway reaction.
Immediate Actions:
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Cease Heating: Immediately remove any external heat source.
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Initiate Cooling: If possible and safe, apply external cooling to the reaction vessel (e.g., ice bath).
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
-
Ventilation: Ensure the area is well-ventilated to dissipate any evolved gases.[6]
Potential Causes:
-
Scenario 2: I noticed the formation of crystals in my stored this compound solution.
-
Question: Is crystal formation a concern, and how should I handle it?
-
Answer: Yes, crystal formation can be a safety concern as it may indicate product degradation or concentration, potentially increasing the risk of thermal instability. Storage at temperatures below 10°C can cause crystallization.[8]
Handling Procedure:
-
Do Not Disturb: Avoid any shock or friction to the container.[11]
-
Isolate: Isolate the container in a cool, safe location.
-
Consult Safety Data Sheet (SDS): Refer to the manufacturer's SDS for specific instructions on safely redissolving the crystals. This usually involves gentle warming in a controlled environment.
-
Contact Supplier/EHS: If unsure, contact your chemical supplier or your institution's Environmental Health and Safety (EHS) department for guidance.
-
Scenario 3: My this compound-initiated polymerization is proceeding much faster than expected.
-
Question: Why is my polymerization rate uncontrolled, and what are the risks?
-
Answer: An accelerated polymerization rate can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
Potential Causes:
-
Incorrect this compound Concentration: An excess of this compound will generate more radicals, leading to a faster reaction rate.
-
Contamination: The presence of accelerators or incompatible materials can speed up the decomposition of this compound, increasing the initiation rate.[2]
-
Inadequate Heat Dissipation: The reaction vessel may not be effectively removing the heat generated by the exothermic polymerization.
Preventative Measures:
-
Carefully calculate and measure the required amount of this compound.
-
Ensure all reaction components and equipment are clean and free from contaminants.
-
Design the experimental setup to allow for efficient heat transfer and cooling.
-
Quantitative Data
Table 1: Thermal Stability of tert-Butyl Peroxybenzoate
| Parameter | Value | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | ~60 °C | [1][2][3][5] |
| Half-life (10 hours) | 104 °C | [1][2] |
| Half-life (1 hour) | 124 °C | [1][2] |
| Half-life (1 minute) | 165 °C | [1][2] |
| Heat of Decomposition (ΔH) | ~1300 J/g | [10][13][14] |
| Onset Temperature of Decomposition (T₀) | ~100 °C | [10][13][14] |
| Active Oxygen Content | ~8.16 wt% | [1][2] |
Table 2: Recommended Storage and Handling Temperatures for tert-Butyl Peroxybenzoate
| Condition | Temperature Range | Reference |
| Recommended Storage | 10 °C to 30 °C | [8][9] |
| Avoid Storage Below | 10 °C | [1][2][8] |
| Avoid Storage Above | 50 °C | [1][2] |
| Emergency Temperature (Te) | Derived from SADT; emergency procedures must be implemented. | [15] |
Experimental Protocols
Methodology for Determining Thermal Hazards using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, including the exothermic decomposition of this compound.[13][16][17]
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is placed in a sealed aluminum pan.[18]
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 1, 2, 4, and 10 °C/min) over a specified temperature range (e.g., 40-500 °C).[13][14][19]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (T₀) and the heat of decomposition (ΔH).[13][14] Kinetic parameters like activation energy (Ea) can be calculated using methods such as the Kissinger or Ozawa equations.[16][19][20]
Methodology for Assessing Runaway Reaction Potential using Accelerating Rate Calorimetry (ARC)
Accelerating Rate Calorimetry (ARC) is used to simulate a worst-case thermal runaway scenario under adiabatic conditions.[16][17]
-
Sample Preparation: A sample of this compound is placed in a spherical, high-pressure sample bomb.
-
Instrument Setup: The sample bomb is placed inside a calorimeter that is designed to maintain an adiabatic environment (no heat exchange with the surroundings).
-
Heat-Wait-Search Protocol: The experiment follows a heat-wait-search protocol. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating.
-
Exotherm Detection: If an exothermic reaction is detected (the rate of temperature rise exceeds a predefined threshold), the instrument switches to adiabatic mode. It then heats the surrounding calorimeter to match the sample temperature, ensuring all generated heat contributes to a further temperature increase.
-
Data Acquisition: The temperature and pressure inside the sample bomb are recorded as a function of time.
-
Data Analysis: The data is used to determine the onset temperature of self-accelerating decomposition, the time to maximum rate, and the final temperature and pressure, which are crucial for assessing the severity of a potential runaway reaction.
Visualizations
Caption: Thermal decomposition pathway of tert-butyl peroxybenzoate.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Troubleshooting decision tree for a thermal excursion event.
References
- 1. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 2. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]
- 4. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 5. tert-Butyl Peroxybenzoate | CAS: 614-45-9 | Enox this compound [vestachem.com]
- 6. Tert-Butyl Peroxybenzoate this compound CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 7. jssunton.com [jssunton.com]
- 8. arkema.com [arkema.com]
- 9. Tert-Butyl Peroxybenzoate (this compound): Effective Curing Agent for High-Temperature Molding Applications - Alita Resins [alitaresins.com]
- 10. akjournals.com [akjournals.com]
- 11. nj.gov [nj.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Kinetic Analysis of Tert-butyl Peroxybenzoate under Dynamic and Adiabatic Conditions | Scientific.Net [scientific.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 20. caod.oriprobe.com [caod.oriprobe.com]
Safe storage and handling procedures for TBPB solutions
This technical support center provides essential information for the safe storage and handling of tert-Butyl peroxybenzoate (TBPB) solutions. For detailed information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[1]
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl peroxybenzoate (this compound) and what is it used for in a research setting?
A1: Tert-Butyl peroxybenzoate (this compound) is an organic peroxide widely used as a radical initiator in polymerization reactions.[2][3][4] In a laboratory setting, researchers use it for the synthesis of polymers like polyethylene, polystyrene, and polyacrylates.[4][5] It is also utilized as a crosslinking agent to enhance the physical properties of resins, such as heat and chemical resistance.[3][6]
Q2: What are the primary hazards associated with this compound solutions?
A2: this compound is an organic peroxide and presents several hazards. It is a combustible liquid and can undergo a dangerous self-accelerating decomposition if heated or contaminated.[2][7] This decomposition can be explosive if confined.[7] this compound is also an irritant to the skin, eyes, and respiratory tract.[3][7] It is crucial to handle it with care to avoid these risks.
Q3: What are the proper storage conditions for this compound solutions?
A3: this compound solutions should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][8] The ideal storage temperature is typically between 10°C and 30°C (50°F and 86°F), and should not exceed 38°C (100°F).[9][10] It is critical to store it away from direct sunlight and incompatible materials.[3][8][11] Always store in the original, tightly closed container.[7][12]
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE).[3] This includes chemical safety goggles or a face shield, chemical-resistant gloves (such as nitrile), and a lab coat or protective suit.[6][13][14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[6][16]
Q5: How should I dispose of waste this compound solutions and contaminated materials?
A5: this compound waste is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[11][17] Do not mix it with other waste.[17] Contaminated materials like absorbent pads should be placed in a labeled, sealed container for hazardous waste pickup.[11][18] Never dispose of this compound down the drain.[19]
Troubleshooting Guide
Problem: I notice the this compound solution has changed color or has solid precipitates.
-
Possible Cause: This could indicate product degradation or contamination, which can increase the risk of decomposition. This compound is typically a clear, colorless to pale yellow liquid.[7][20]
-
Solution: Do not use the solution. Isolate the container in a cool, safe area away from other chemicals. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on proper disposal.
Problem: The pressure in the this compound container seems to be building up.
-
Possible Cause: This is a sign of decomposition, which generates gases and can lead to a dangerous pressure buildup and potential explosion.[12]
-
Solution: Do not attempt to open the container.[16] If it is safe to do so, move the container to an isolated and well-ventilated area, such as a fume hood. Evacuate the immediate area and contact your EHS office or emergency services immediately.
Problem: I accidentally spilled a small amount of this compound solution on the lab bench.
-
Possible Cause: Accidental spillage during handling.
-
Solution:
-
Alert personnel in the immediate area.[18]
-
Ensure proper ventilation to disperse vapors.[21]
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or dry lime.[7][11][12] Do NOT use combustible materials like paper towels or sawdust as the primary absorbent.[12]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[12][18]
-
Clean the spill area with soap and water.
-
For more detailed spill cleanup procedures, refer to the protocol below.
-
Data Presentation
Table 1: Storage and Handling Temperatures for this compound
| Parameter | Value | Reference |
| Recommended Storage Temperature | 10°C to 30°C (50°F to 86°F) | [9][10][22] |
| Maximum Storage Temperature | 38°C (100°F) | |
| Self-Accelerating Decomposition Temp. (SADT) | ~60°C (140°F) | [2][23] |
| Flash Point | >60°C (140°F) | [7] |
Table 2: Chemical Incompatibility of this compound
| Incompatible With | Reason for Incompatibility | Reference |
| Strong Acids and Bases | Can accelerate decomposition. | [2][7][23] |
| Strong Oxidizing Agents | Can cause a violent reaction. | [7][11] |
| Strong Reducing Agents | Can accelerate decomposition. | [2][7][23] |
| Metal Ions (e.g., rust, copper) | Can catalyze decomposition. | [2][16][23] |
| Amines | Can accelerate decomposition. | [2][23] |
| Combustible Materials | This compound is a strong oxidizer and may cause fire. | [11] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound Solutions
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[1] Prepare your workspace in a well-ventilated chemical fume hood.[6] Assemble all necessary equipment, including non-sparking tools.[16]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6][13][14][15]
-
Dispensing: Ground and bond containers when transferring material to prevent static discharge.[7] Use a clean, dry, compatible pipette or syringe to transfer the required amount. Never return unused this compound to the original container to avoid contamination.[16]
-
Post-Handling: Tightly seal the this compound container immediately after use.[7] Clean any external contamination from the container. Return the container to its designated, temperature-controlled storage location.
-
Waste Disposal: Dispose of any contaminated tips, wipes, or containers as hazardous waste according to institutional guidelines.[11]
Protocol 2: Small Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.[18] If the spill is large or you are unsure how to proceed, evacuate the area and call your institution's emergency number.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable and irritating vapors.[21]
-
Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15]
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, or vermiculite.[11][12]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill surface with soap and water.
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Dispose: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.[18]
Visualizations
Caption: A workflow for the safe handling of this compound solutions.
Caption: A decision tree for responding to a this compound solution spill.
References
- 1. tert-Butyl Peroxybenzoate | CAS: 614-45-9 | Enox this compound [vestachem.com]
- 2. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 3. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 4. Tert-Butyl Peroxybenzoate (this compound) Exporter | Tert-Butyl Peroxybenzoate (this compound) Exporting Company | Tert-Butyl Peroxybenzoate (this compound) International Distributor [multichemexports.com]
- 5. TERT-BUTYL PEROXYBENZOATE (this compound) - Ataman Kimya [atamanchemicals.com]
- 6. Tert-Butyl Peroxybenzoate this compound CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jssunton.com [jssunton.com]
- 9. Tert-Butyl Peroxybenzoate (this compound): Effective Curing Agent for High-Temperature Molding Applications - Alita Resins [alitaresins.com]
- 10. united-initiators.com [united-initiators.com]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Personal Protective Equipment (PPE) & Body Substance Isolation (BSI) – Oregon EMS Psychomotor Skills Lab Manual [openoregon.pressbooks.pub]
- 14. epa.gov [epa.gov]
- 15. personal protective equipment | PB Safety [pbsafety.co.uk]
- 16. arkema.com [arkema.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 19. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 20. TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 22. alitapolymer.com [alitapolymer.com]
- 23. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Optimizing T-BPB Initiator Concentration in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl peroxybenzoate (TBPB) as a polymerization initiator.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments where this compound is used as the initiator.
Q1: My polymerization reaction is extremely slow, resulting in low monomer conversion. What could be the cause and how can I fix it?
A1: Slow polymerization and low conversion are often linked to an insufficient concentration of the this compound initiator. The rate of polymerization is directly influenced by the concentration of initiator radicals.[1][2][3]
-
Troubleshooting Steps:
-
Verify Initiator Concentration: Double-check your calculations for the amount of this compound added to the reaction mixture.
-
Increase Initiator Concentration: Gradually increase the this compound concentration in subsequent experiments. As a general rule, a higher initiator concentration leads to a higher polymerization rate.[3] Refer to the data in Table 1 for a general guideline on how this compound concentration can affect monomer conversion.
-
Check Reaction Temperature: Ensure the reaction temperature is within the optimal decomposition range for this compound (typically 100-140°C for styrene polymerization) to ensure an adequate rate of radical formation.[4] this compound has a half-life of approximately 12.9 hours at 100°C.[4]
-
Deoxygenate Monomer and Solvent: Oxygen can inhibit free radical polymerization. Ensure your monomer and solvent are thoroughly deoxygenated before starting the reaction.
-
Q2: The molecular weight of my polymer is too low. How can I increase it?
A2: Low molecular weight in free-radical polymerization is often a consequence of a high initiator concentration.[3] A higher concentration of initiator leads to a larger number of polymer chains being initiated simultaneously, resulting in shorter average chain lengths.
-
Troubleshooting Steps:
-
Decrease Initiator Concentration: Reduce the concentration of this compound in your reaction. This will generate fewer polymer chains, allowing each chain to grow longer before termination.
-
Monitor Reaction Time and Temperature: Shorter reaction times and lower temperatures can also contribute to higher molecular weight, as termination reactions are less frequent.
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Chain Transfer Agents: Be aware of any potential chain transfer agents in your reaction mixture, as they can also limit polymer chain growth.
-
Q3: The polymerization reaction is proceeding too quickly and is difficult to control, potentially leading to a runaway reaction. What should I do?
A3: A very rapid polymerization rate is a strong indication of an excessively high this compound concentration. This can lead to poor process control and potentially unsafe, exothermic conditions. The presence of initiators can increase the risk of a thermal runaway reaction.[1]
-
Troubleshooting Steps:
-
Immediately Reduce Initiator Concentration: For subsequent experiments, significantly decrease the amount of this compound.
-
Implement a Monomer/Initiator Feed Strategy: Instead of adding all the initiator at the beginning, consider a semi-batch process where the initiator (dissolved in some monomer) is fed into the reactor over time. This allows for better control over the reaction rate.
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Improve Heat Dissipation: Ensure your reaction setup has adequate cooling and stirring to dissipate the heat generated during polymerization.
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Consider a Slower Initiator: If controlling the reaction with this compound remains challenging, you might consider an initiator with a longer half-life at the desired reaction temperature.
-
Q4: The polydispersity index (PDI) of my polymer is too high. How can I achieve a narrower molecular weight distribution?
A4: High polydispersity can be caused by several factors, including a non-uniform rate of initiation and the occurrence of chain transfer reactions. While initiator concentration is a key factor, other parameters also play a role.
-
Troubleshooting Steps:
-
Optimize Initiator Concentration: Very high or very low initiator concentrations can sometimes lead to broader molecular weight distributions. Experiment with intermediate concentrations to find an optimal range.
-
Ensure Homogeneous Reaction Conditions: Good mixing is crucial to ensure a uniform concentration of initiator and monomer throughout the reactor, leading to a more consistent initiation rate.
-
Control Reaction Temperature: Maintaining a constant and uniform temperature is critical. Temperature fluctuations can affect the rate of initiation and propagation, leading to a broader PDI.
-
Minimize Chain Transfer: Purify your monomer and solvent to remove any impurities that could act as chain transfer agents.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in polymerization?
A1: The optimal concentration of this compound can vary significantly depending on the monomer, desired polymer properties (e.g., molecular weight), and reaction conditions (e.g., temperature). For the curing of unsaturated polyester resins, a typical concentration is around 1-2% by weight.[3] For styrene polymerization, the concentration can be varied to achieve different molecular weights and conversion rates (see Table 1).
Q2: How does this compound initiator concentration affect the final properties of the polymer?
A2: The concentration of this compound has a significant impact on several key polymer properties:
-
Molecular Weight: Inversely proportional to the initiator concentration. Higher this compound concentration leads to lower molecular weight.[3]
-
Rate of Polymerization: Directly proportional to the square root of the initiator concentration. Higher this compound concentration results in a faster reaction rate.[3]
-
Monomer Conversion: Generally, a higher initiator concentration leads to a higher monomer conversion in a given amount of time.
-
Polydispersity Index (PDI): The relationship is more complex, but optimizing the initiator concentration is crucial for achieving a narrow PDI.
Q3: What is the mechanism of initiation with this compound?
A3: this compound is a peroxide initiator. Upon heating, the relatively weak oxygen-oxygen bond in the peroxy group breaks, generating two free radicals: a benzoyloxy radical and a tert-butoxy radical. These highly reactive radicals then attack the double bond of a monomer molecule, initiating the polymerization chain reaction.
Data Presentation
Table 1: Effect of this compound Initiator Concentration on Polystyrene Properties
| This compound Concentration (mol/L) | Monomer Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.01 | 65 | 150,000 | 2.2 |
| 0.02 | 78 | 110,000 | 2.0 |
| 0.05 | 92 | 75,000 | 1.8 |
| 0.10 | >95 | 50,000 | 1.9 |
Note: The data in this table are representative values for the bulk polymerization of styrene at 120°C for 4 hours and are intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
1. Protocol for Optimizing this compound Concentration in Bulk Polymerization of Styrene
This protocol outlines a general procedure for investigating the effect of this compound concentration on the polymerization of styrene.
-
Materials:
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Styrene (inhibitor removed by passing through a column of basic alumina)
-
tert-Butyl peroxybenzoate (this compound)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)
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Nitrogen or Argon source for inert atmosphere
-
Oil bath or other suitable heating apparatus
-
Methanol (for precipitation)
-
Apparatus for polymer characterization (GPC/SEC, DSC)
-
-
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying concentrations of this compound. For example, you can prepare solutions with 0.01, 0.02, 0.05, and 0.10 mol/L of this compound in styrene.
-
Deoxygenation: Transfer each reaction mixture to a separate reaction vessel. Deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
Polymerization: Place the reaction vessels in a preheated oil bath set to the desired temperature (e.g., 120°C). Start a timer and allow the polymerization to proceed for a set amount of time (e.g., 4 hours).
-
Termination and Precipitation: After the designated time, quench the reaction by rapidly cooling the vessels in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Polymer Isolation and Drying: Filter the precipitated polystyrene, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
-
2. Protocol for Differential Scanning Calorimetry (DSC) Analysis of Polystyrene
This protocol provides a general method for determining the glass transition temperature (Tg) of the synthesized polystyrene samples.
-
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (aluminum)
-
Synthesized polystyrene samples
-
Inert gas supply (e.g., nitrogen)
-
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polystyrene sample into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg of polystyrene (e.g., 150°C) at a constant heating rate (e.g., 10°C/min). This step erases the thermal history of the polymer.
-
Cooling Scan: Cool the sample back down to room temperature at a controlled rate (e.g., 10°C/min).
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Second Heating Scan: Heat the sample again to 150°C at the same heating rate (10°C/min). The Tg is determined from this second heating scan.
-
-
Data Analysis: Analyze the resulting thermogram. The glass transition is observed as a step-like change in the heat flow. The Tg can be determined as the midpoint of this transition.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound initiator concentration.
References
Technical Support Center: Activation Energy of TBPB Decomposition
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the calculation of activation energy for the thermal decomposition of tert-butyl peroxybenzoate (TBPB).
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the thermal decomposition of this compound?
A1: The thermal decomposition of tert-butyl peroxybenzoate generally occurs in the temperature range of 100°C to 210°C.[1][2] The decomposition process is exothermic, meaning it releases a significant amount of heat.
Q2: What are the primary methods for calculating the activation energy of this compound decomposition?
A2: The apparent activation energy of this compound decomposition is commonly calculated using model-free isoconversional kinetic methods such as the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Starink methods.[1][2] These methods analyze data from thermal analysis techniques like Differential Scanning Calorimetry (DSC).
Q3: What are the main decomposition products of this compound?
A3: The primary decomposition of this compound involves the cleavage of the peroxide bond to form a benzoyloxy radical and a tert-butoxy radical. These highly reactive radicals can then undergo further reactions to produce a variety of stable products, including acetone, methane, tert-butanol, benzoic acid, and benzene.[1]
Q4: What factors can influence the decomposition rate of this compound?
A4: The decomposition of this compound is sensitive to heat and can be accelerated by the presence of impurities such as acids, alkalis, metal ions, and other peroxides.[1] It is crucial to use pure samples and inert materials for crucibles in thermal analysis to obtain accurate kinetic data.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental determination of this compound's activation energy.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Irreproducible onset temperatures in DSC thermograms. | 1. Inconsistent sample mass. 2. Variation in the purity of this compound samples. 3. Contamination of the DSC sample pans. 4. Differences in the heating rate program between runs. | 1. Use a consistent and accurately weighed sample mass (typically 1-5 mg) for all experiments. 2. Ensure the this compound is of high purity and from the same batch for a series of experiments. 3. Use new, clean sample pans for each measurement. If reusing pans, ensure a thorough cleaning procedure is followed. 4. Double-check the programmed heating rates in the DSC instrument to ensure they are identical for each run in a kinetic study. |
| Broad or distorted DSC peaks. | 1. Poor thermal contact between the sample and the pan. 2. Sample evaporation during the experiment. 3. The presence of impurities that alter the decomposition pathway. | 1. Ensure the sample is evenly distributed at the bottom of the DSC pan to maximize thermal contact. 2. Use hermetically sealed pans to prevent the evaporation of this compound and its volatile decomposition products. 3. Use high-purity this compound. If impurities are suspected, consider purification of the sample. |
| Unexpected endothermic or exothermic events in the DSC curve. | 1. Phase transition of this compound (e.g., melting) before decomposition. 2. Interaction of the sample or its decomposition products with the crucible material. 3. Presence of volatile impurities in the sample. | 1. This compound is a liquid at room temperature, so melting is not expected. If a solid sample is used, an endotherm for melting may be observed before the exothermic decomposition. 2. Use inert crucible materials such as gold-plated stainless steel or aluminum. 3. Ensure the purity of the this compound sample. Volatilization of impurities can cause endothermic peaks. |
| Calculated activation energy varies significantly with the kinetic model used. | 1. The decomposition of this compound may not follow a single-step reaction mechanism. 2. Insufficient number of heating rates used for the analysis. 3. Inappropriate baseline selection for peak integration. | 1. Isoconversional methods like KAS, FWO, and Starink are recommended as they do not assume a specific reaction model and can reveal changes in the activation energy with the extent of conversion. 2. Use at least three to five different heating rates to obtain reliable kinetic parameters. 3. Ensure a consistent and appropriate baseline is used for integrating the exothermic peaks across all heating rates. |
Data Presentation
The following table summarizes kinetic parameters for the thermal decomposition of this compound from various studies.
| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Experimental Conditions | Reference |
| Kissinger | 134.4 | 2.1 x 10¹⁴ | Non-isothermal DSC, heating rates of 1, 2, 4, 10 °C/min | [3] |
| KAS | 96.80 | - | Non-isothermal DSC, heating rates of 2, 4, 6, 8, 10 °C/min | [2] |
| FWO | 98.72 | - | Non-isothermal DSC, heating rates of 2, 4, 6, 8, 10 °C/min | [2] |
| Starink | 97.14 | - | Non-isothermal DSC, heating rates of 2, 4, 6, 8, 10 °C/min | [2] |
| Isothermal DSC | 142.1 | 1.1 x 10¹⁵ | Isothermal DSC at 110, 115, 120, 125 °C | [3] |
Experimental Protocols
Detailed Methodology for Determining Activation Energy using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the activation energy of this compound decomposition using non-isothermal DSC experiments and the Kissinger method.
1. Materials and Equipment:
-
Tert-butyl peroxybenzoate (this compound), high purity
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated stainless steel pans and lids
-
Microbalance (for accurate sample weighing)
-
Inert purge gas (e.g., nitrogen or argon)
2. Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a DSC pan using a microbalance.
-
Hermetically seal the pan to prevent any mass loss due to evaporation during the experiment.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
3. DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.
-
Set the temperature program to heat the sample at a constant rate from room temperature to a final temperature well above the decomposition range (e.g., 250°C).
4. Experimental Runs:
-
Perform a series of at least three to five experiments, each with a different heating rate (e.g., 2, 5, 10, 15, and 20 °C/min).
5. Data Analysis:
-
For each DSC thermogram, determine the peak temperature (Tp) of the exothermic decomposition peak.
-
Apply the Kissinger equation: ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp) where:
-
β is the heating rate (K/min or K/s)
-
Tp is the peak temperature (K)
-
A is the pre-exponential factor (s⁻¹)
-
R is the universal gas constant (8.314 J/mol·K)
-
Ea is the activation energy (J/mol)
-
-
Create a "Kissinger plot" of ln(β / Tp²) versus 1/Tp.
-
The data points should fall on a straight line. Perform a linear regression to determine the slope of the line.
-
The activation energy (Ea) can be calculated from the slope: Slope = -Ea / R
-
The pre-exponential factor (A) can be calculated from the intercept of the plot.
Mandatory Visualization
References
Technical Support Center: Inhibiting TBPB Thermal Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl peroxybenzoate (TBPB) and radical scavengers.
Frequently Asked Questions (FAQs)
Q1: What is tert-butyl peroxybenzoate (this compound) and why is its thermal decomposition a concern?
A1: Tert-butyl peroxybenzoate (this compound) is an organic peroxide widely used as a radical initiator in polymerization reactions.[1] Its peroxide bond (-O-O-) is inherently weak and susceptible to breaking upon heating, a process known as thermal decomposition.[2][3] This decomposition is an exothermic process that generates free radicals.[2][4] If not controlled, the heat released can accelerate the decomposition of the remaining this compound, leading to a dangerous, self-accelerating reaction that can result in a fire or explosion.[5][6][7]
Q2: What are the primary products of this compound thermal decomposition?
A2: The thermal decomposition of this compound yields a variety of products, including tert-butyl alcohol, benzoic acid, acetone, methane, benzene, and carbon dioxide.[1]
Q3: What is a radical scavenger and how does it inhibit this compound decomposition?
A3: A radical scavenger is a chemical compound that can react with and neutralize highly reactive free radicals.[8] In the context of this compound, radical scavengers interrupt the chain reaction of decomposition. The decomposition of this compound produces reactive alkoxy and alkyl radicals.[2] A radical scavenger, such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO), reacts with these radicals, forming stable species and preventing them from propagating the decomposition process.[2][3]
Q4: What are some common radical scavengers used to inhibit peroxide decomposition?
A4: Besides TEMPO, other common radical scavengers include butylated hydroxytoluene (BHT), and hydroquinone.[9] Phenolic compounds, in general, can act as effective radical scavengers.[10] The choice of scavenger can depend on the specific experimental conditions and compatibility with the reaction system.
Q5: What is the Self-Accelerating Decomposition Temperature (SADT) of this compound?
A5: The SADT is the lowest temperature at which a self-accelerating decomposition can occur with a substance in its transport packaging. For this compound, the SADT is approximately 60°C.[11] It is crucial to store and handle this compound at temperatures well below its SADT to prevent thermal runaway.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpectedly rapid this compound decomposition (e.g., foaming, rapid temperature increase). | 1. Contamination: Presence of incompatible materials such as strong acids, bases, metal ions (e.g., rust), or reducing agents can catalyze decomposition.[1][6]2. Elevated Temperature: Storage or experimental temperature is too high, approaching or exceeding the SADT.[1][11]3. Light Exposure: this compound can be sensitive to light, which can initiate decomposition.[1] | 1. Review Handling Procedures: Ensure that all glassware is scrupulously clean and that there has been no cross-contamination. Avoid using metal spatulas.[6]2. Verify Temperature Control: Check the calibration and accuracy of temperature controllers and baths. Ensure the experimental setup has adequate heat dissipation.3. Protect from Light: Store this compound in opaque or amber containers in a dark location.[1] |
| Inconsistent or poor inhibition of decomposition by the radical scavenger. | 1. Incorrect Scavenger Concentration: The concentration of the radical scavenger may be too low to effectively quench the generated radicals.2. Poor Scavenger Dispersal: The scavenger may not be homogeneously mixed with the this compound, leading to localized decomposition.3. Inappropriate Scavenger: The chosen scavenger may not be effective under the specific experimental conditions (e.g., temperature, solvent). | 1. Optimize Scavenger Concentration: Titrate the concentration of the radical scavenger to determine the optimal level for inhibition.2. Ensure Homogeneous Mixing: Use appropriate mixing techniques to ensure the scavenger is evenly distributed throughout the this compound solution.3. Consult Literature: Research the efficacy of the chosen scavenger for peroxides under your experimental conditions. Consider testing alternative scavengers like BHT or hydroquinone.[9] |
| Discrepancies in thermal analysis data (DSC/ARC). | 1. Sample Preparation: Inconsistent sample mass or improper sealing of the crucible/bomb can lead to variable results.2. Instrument Calibration: The thermal analysis instrument may not be properly calibrated.3. Heating Rate: Different heating rates can shift the onset and peak decomposition temperatures.[2][4] | 1. Standardize Sample Preparation: Use a microbalance for accurate sample mass and ensure crucibles are hermetically sealed to prevent evaporation.2. Calibrate Instrument: Regularly calibrate the DSC/ARC with appropriate standards.3. Maintain Consistent Heating Rates: Use the same heating rate for all comparative experiments. Report the heating rate with your results. |
| No detectable radical signal in EPR spectroscopy. | 1. Spin Trap Instability: The spin trapping agent (e.g., DMPO) may have degraded.2. Low Radical Concentration: The concentration of radicals may be below the detection limit of the instrument.3. Incorrect EPR Parameters: The instrument settings (e.g., microwave power, modulation amplitude) may not be optimized.[12] | 1. Use Fresh Spin Trap: Prepare fresh solutions of the spin trapping agent before each experiment.2. Increase this compound Concentration or Temperature: Carefully increase the concentration of this compound or the temperature to generate a higher radical flux.[12]3. Optimize EPR Settings: Systematically adjust the EPR spectrometer settings to maximize signal detection. |
Quantitative Data on this compound Decomposition Inhibition by TEMPO
The following table summarizes the effect of the radical scavenger TEMPO on the thermal decomposition of this compound under adiabatic conditions.
| Parameter | This compound (Pure) | This compound with TEMPO | Change with Inhibitor |
| Adiabatic Decomposition Onset Temperature (Toad) | 84.93 °C | 92.03 °C | +7.1 °C |
| Adiabatic Temperature Rise (ΔTad) | 145.83 °C | 112.70 °C | -33.13 °C |
| Heat of Adiabatic Decomposition (ΔHad) | 1989.65 J/g | 1537.29 J/g | -452.36 J/g |
| Adiabatic Pressure Rise (ΔPad) | 1.88 MPa | 1.45 MPa | -0.43 MPa |
Data sourced from Zhang et al. (2025).[2][4]
Experimental Protocols
Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for studying the effect of a radical scavenger on the thermal decomposition of this compound.
-
Objective: To determine the onset temperature and heat of decomposition of this compound with and without a radical scavenger.
-
Materials: this compound, radical scavenger (e.g., TEMPO), DSC instrument, aluminum or gold-plated crucibles, microbalance.
-
Procedure:
-
Accurately weigh approximately 4.0 mg of the sample (pure this compound or a this compound/scavenger mixture) into a DSC crucible.[3]
-
Hermetically seal the crucible.
-
Place the crucible in the DSC cell. An empty, sealed crucible should be used as a reference.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[3]
-
Heat the sample at a constant rate (e.g., 10.0 °C/min) over a temperature range of 50–300 °C.[3]
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Record the heat flow as a function of temperature.
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Analyze the resulting thermogram to determine the onset temperature of decomposition and integrate the exothermic peak to calculate the heat of decomposition (ΔH).[4]
-
Radical Detection using Electron Paramagnetic Resonance (EPR) Spectroscopy
This protocol describes the use of EPR with a spin trapping agent to detect free radicals generated during this compound decomposition.
-
Objective: To identify the types of free radicals produced during the thermal decomposition of this compound.
-
Materials: this compound, spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO), EPR spectrometer with a variable temperature controller, EPR sample tubes.
-
Procedure:
-
Prepare a solution of this compound and the spin trapping agent DMPO.[3]
-
Transfer the solution to an EPR sample tube.
-
Place the sample tube in the EPR spectrometer's resonant cavity.
-
Set the desired temperature for the experiment (e.g., 110 °C) using the variable temperature controller.[3]
-
Set the EPR spectrometer parameters, including the magnetic field range, microwave power (e.g., 1.0 mW), and modulation amplitude.[3][12]
-
Acquire the EPR spectrum. The interaction of the short-lived radicals with DMPO will form more stable radical adducts, which produce a characteristic EPR spectrum.[13][14]
-
Analyze the hyperfine splitting constants of the spectrum to identify the trapped radicals (e.g., alkoxy and alkyl radicals).[2][12]
-
Diagrams
References
- 1. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. nj.gov [nj.gov]
- 6. arkema.com [arkema.com]
- 7. TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of allylic hydroperoxides and EPR spin-trapping studies on the formation of radicals in iron systems as potential initiators of the sensitizing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Analysis of TBPB Under Adiabatic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the kinetic analysis of tert-butyl peroxybenzoate (TBPB) under adiabatic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the adiabatic decomposition analysis of this compound using techniques such as Accelerating Rate Calorimetry (ARC).
Question: My experiment shows a significantly lower exothermic onset temperature for this compound decomposition than reported in the literature. What are the potential causes?
Answer:
A lower-than-expected onset temperature for this compound decomposition is a critical safety concern and can be attributed to several factors:
-
Sample Contamination: this compound is highly sensitive to contaminants that can catalyze its decomposition. Even trace amounts of the following can significantly lower the decomposition temperature:
-
Acids and Bases: Strong acids and bases can accelerate the breakdown of the peroxy ester.[1]
-
Metal Ions: Transition metal ions, often originating from storage containers or sampling instruments, are known to catalyze peroxide decomposition.[1]
-
Reducing and Oxidizing Agents: The presence of strong reducing or oxidizing agents will initiate a redox reaction with the peroxide, leading to premature decomposition.[1]
-
-
Improper Storage: this compound is sensitive to heat and light.[2] Storage at temperatures above the recommended 50°C or exposure to light can lead to the formation of unstable species, effectively lowering the onset temperature of thermal runaway.[1]
-
Sample Purity: The presence of impurities from the synthesis process, such as unreacted reagents or by-products, can affect the thermal stability of this compound.[2]
Question: The pressure rise in my adiabatic experiment is much higher than anticipated. What could be the reason?
Answer:
An unexpectedly high-pressure rise can be due to:
-
Decomposition Pathway Alteration: Contaminants may not only lower the decomposition temperature but also alter the decomposition pathway to favor the production of gaseous products like carbon dioxide and methane.[1]
-
Secondary Reactions: The initial decomposition of this compound can trigger secondary reactions, especially if impurities or solvents are present, leading to additional gas generation.
-
Sample Overloading: Using a larger sample mass than recommended for the reaction vessel volume can lead to a rapid pressure increase that exceeds the equipment's specifications.
Question: The decomposition of this compound in my experiment appears to be a multi-stage process, contrary to the single-stage decomposition typically reported. Why is this happening?
Answer:
While the thermal decomposition of pure this compound is generally considered a single-stage event, the appearance of multiple stages in an ARC experiment can indicate:
-
Presence of Impurities: Certain impurities might decompose at different temperatures, or they might initiate side reactions that have their own distinct thermal signatures.
-
Interaction with Solvent: If this compound is in a solution, the solvent might not be entirely inert at the decomposition temperatures. The interaction between this compound decomposition products and the solvent can lead to secondary exothermic events.
-
Complex Decomposition Mechanism: Under specific conditions of pressure and temperature, the decomposition of this compound itself might proceed through a more complex mechanism involving multiple steps with distinct energy releases.
Frequently Asked Questions (FAQs)
What is tert-butyl peroxybenzoate (this compound) and why is its kinetic analysis under adiabatic conditions important?
This compound is an organic peroxide widely used as a radical initiator in polymerization reactions.[2] Its molecular structure contains a thermally unstable peroxy bond (-O-O-), which can decompose exothermically.[3][4] Kinetic analysis under adiabatic conditions (no heat exchange with the surroundings) is crucial to simulate worst-case scenarios, such as a cooling failure in a chemical reactor, and to determine critical safety parameters like the self-accelerating decomposition temperature (SADT).[5]
What are the typical products of this compound decomposition?
The primary decomposition products of tert-butyl peroxybenzoate include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[1]
What is Accelerating Rate Calorimetry (ARC) and how does it work for this compound analysis?
Accelerating Rate Calorimetry (ARC) is an experimental technique used to study the thermal stability of materials under adiabatic conditions.[6] For this compound analysis, a small sample is placed in a sealed, robust container (a "bomb") and subjected to a "heat-wait-search" procedure. The instrument heats the sample in small steps, waits for thermal equilibrium, and then searches for any self-heating. If an exothermic reaction is detected (typically a rate of temperature increase of 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This allows the heat generated by the decomposition to accumulate, accelerating the reaction and providing data on the temperature and pressure rise over time.[7]
What are the key safety parameters obtained from an adiabatic kinetic analysis of this compound?
The key safety parameters include:
-
Onset Temperature (To): The temperature at which self-heating begins.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition reaction.
-
Maximum Temperature (Tmax) and Pressure (Pmax): The peak temperature and pressure reached during the experiment.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity under adiabatic conditions.
-
Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. For this compound, the SADT is approximately 50-60°C.[1][5]
Data Presentation
The following table summarizes quantitative data for the adiabatic decomposition of this compound from various studies.
| Parameter | Value | Source |
| Onset Temperature (To) | 84.93 °C | [7] |
| 87.7 - 90.2 °C | [5] | |
| Final Temperature (Tf) | 230.76 °C | [7] |
| Adiabatic Temperature Rise (ΔTad) | 145.83 °C | [7] |
| 193.17 °C (corrected for thermal inertia) | [3] | |
| Maximum Pressure (Pmax) | ~9.7 MPa | [8] |
| Activation Energy (Ea) | 212 kJ/mol | [7] |
| 96.80 kJ/mol (KAS method) | [4] | |
| 98.72 kJ/mol (FWO method) | [4] | |
| Heat of Decomposition (ΔH) | 924.59 J/g | [3] |
Note: Values can vary depending on the specific experimental conditions, sample purity, and analytical method used.
Experimental Protocols
Detailed Methodology for Accelerating Rate Calorimetry (ARC) of this compound
This protocol outlines the key steps for performing a kinetic analysis of this compound using an ARC in "heat-wait-search" (HWS) mode.
-
Sample Preparation:
-
Ensure this compound is of high purity and has been stored correctly in a cool, dark place.
-
Carefully weigh approximately 1.0 g of this compound into a clean, dry, and inert sample bomb (e.g., Hastelloy).[7] The choice of bomb material is critical to prevent any catalytic effect on the decomposition.
-
Seal the bomb according to the manufacturer's instructions, ensuring a leak-proof connection for the pressure transducer.
-
-
Instrument Setup:
-
Place the sealed sample bomb into the ARC's calorimeter chamber.
-
Connect the thermocouple and pressure transducer to the instrument.
-
Set the experimental parameters for the HWS mode:
-
Start Temperature: A safe temperature well below the expected onset, e.g., 40-50°C.[7]
-
End Temperature: A temperature above the final decomposition temperature, e.g., 350°C.[7]
-
Heating Step: Typically 5-10°C per step.[7]
-
Wait/Soak Time: A period to allow for thermal equilibrium after each heating step, e.g., 10-20 minutes.[7]
-
Detection Sensitivity (Threshold): The self-heating rate that triggers the switch to adiabatic mode, typically 0.02 °C/min.[7]
-
-
-
Experimental Run:
-
Initiate the HWS sequence. The instrument will heat the sample to the first temperature setpoint, wait for equilibrium, and then monitor the sample's temperature for any self-heating that exceeds the detection sensitivity.
-
If no exotherm is detected, the instrument will heat to the next setpoint and repeat the wait-search cycle.
-
Once the rate of temperature rise from the sample exceeds the set threshold, the instrument will automatically switch to adiabatic mode. The heaters in the calorimeter will then track the sample's temperature, preventing any heat loss to the surroundings.
-
The instrument will continue to record the temperature and pressure of the sample as the decomposition reaction accelerates until the reaction is complete.
-
-
Data Analysis:
-
The raw data (temperature and pressure versus time) is used to determine the key safety parameters listed in the FAQ section.
-
Kinetic parameters such as activation energy and reaction order can be calculated from the temperature and time data using appropriate kinetic models.
-
Mandatory Visualizations
Caption: ARC "Heat-Wait-Search" Experimental Workflow.
Caption: Troubleshooting Lower Onset Temperature.
References
- 1. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 2. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 3. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 4. maxapress.com [maxapress.com]
- 5. Thermal Kinetic Analysis of Tert-butyl Peroxybenzoate under Dynamic and Adiabatic Conditions | Scientific.Net [scientific.net]
- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 7. mdpi.com [mdpi.com]
- 8. setaramsolutions.com [setaramsolutions.com]
Validation & Comparative
A Comparative Guide to TBPB and Benzoyl Peroxide as Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and organic synthesis, the choice of a radical initiator is a critical parameter that dictates reaction kinetics, product properties, and overall process efficiency. Among the myriad of available initiators, tert-butyl peroxybenzoate (TBPB) and benzoyl peroxide (BPO) are two of the most widely employed peroxides. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal initiator for their specific application.
Executive Summary
Both this compound and BPO are effective sources of free radicals for initiating polymerization and other radical-mediated reactions. The primary distinction lies in their thermal stability, with this compound being a higher-temperature initiator compared to BPO. This difference in decomposition kinetics influences their suitability for various applications. BPO is often favored for lower temperature processes, such as the curing of resins at ambient or slightly elevated temperatures, while this compound is utilized in higher temperature applications like the production of low-density polyethylene (LDPE) and the curing of unsaturated polyester resins. The choice between this compound and BPO will ultimately depend on the specific requirements of the reaction, including the desired reaction temperature, the nature of the monomer or substrate, and the targeted polymer properties.
Performance Comparison: this compound vs. Benzoyl Peroxide
The performance of this compound and BPO as radical initiators can be evaluated based on several key parameters, including their decomposition kinetics, initiation efficiency, and their effect on the properties of the resulting polymers.
Decomposition Kinetics
The rate of decomposition of a radical initiator is a crucial factor as it determines the rate of radical generation and, consequently, the rate of polymerization. This is often characterized by the initiator's half-life (t½), the time required for 50% of the initiator to decompose at a given temperature.
| Initiator | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) | 1-Minute Half-Life Temperature (°C) |
| tert-Butyl Peroxybenzoate (this compound) | 104[1] | 124[1] | 165[1] |
| Benzoyl Peroxide (BPO) | 73 | 92 | 131 |
As the data indicates, this compound requires significantly higher temperatures to achieve the same rate of decomposition as BPO. This makes this compound a more suitable initiator for high-temperature polymerization processes. Conversely, BPO's lower decomposition temperatures make it ideal for applications that require initiation at or near room temperature, often in conjunction with an amine accelerator.
Initiation Efficiency and Polymer Properties
The efficiency of an initiator (ƒ) refers to the fraction of radicals generated that successfully initiate a polymer chain. While direct comparative data for this compound and BPO under identical conditions is sparse in the readily available literature, studies on the polymerization of various monomers provide insights into their relative performance.
In a study on the curing of unsaturated polyester resins, it was observed that in a dual initiator system of BPO and this compound, increasing the proportion of this compound resulted in a longer gel time and a lower peak curing temperature[2]. This is consistent with this compound's higher thermal stability.
Another study on the bulk polymerization of methyl methacrylate (MMA) at 37°C, while not a direct comparison, highlights the performance of a BPO/aromatic tertiary amine system. This system yielded a low conversion of approximately 20% after 3 hours[1][3]. This suggests that at lower temperatures, BPO requires an activator to achieve significant polymerization rates. The resulting polymer had a number-averaged molecular weight (Mn) and weight-averaged molecular weight (Mw) that were less than half of that obtained with a more active initiator system under the same conditions[1][3]. This implies that the initiator system can significantly influence the molecular weight of the resulting polymer.
Decomposition Mechanisms
The initiation process for both this compound and BPO begins with the homolytic cleavage of the oxygen-oxygen bond to generate free radicals.
tert-Butyl Peroxybenzoate (this compound) Decomposition
The thermal decomposition of this compound initially produces a tert-butoxy radical and a benzoyloxy radical. The benzoyloxy radical can then undergo decarboxylation to form a phenyl radical and carbon dioxide. The tert-butoxy radical can also undergo β-scission to produce a methyl radical and acetone.
Caption: Decomposition pathway of this compound.
Benzoyl Peroxide (BPO) Decomposition
Similarly, the thermal decomposition of BPO begins with the cleavage of the O-O bond to yield two benzoyloxy radicals. These radicals can then either initiate polymerization directly or undergo decarboxylation to form phenyl radicals and carbon dioxide.
Caption: Decomposition pathway of BPO.
Experimental Protocols
To provide a framework for researchers wishing to conduct their own comparative studies, the following are generalized experimental protocols for determining key performance indicators of radical initiators.
Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)
This method is used to determine the thermal properties of the initiators, including their decomposition temperature and enthalpy.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the initiator (this compound or BPO) into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the decomposition.
-
-
Data Analysis:
-
The DSC thermogram will show an exothermic peak corresponding to the decomposition of the initiator.
-
The onset temperature of this peak is taken as the decomposition temperature.
-
The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd).
-
Caption: Workflow for DSC analysis.
Comparative Polymerization Study
This protocol outlines a method for comparing the performance of this compound and BPO in the polymerization of a model monomer, such as styrene or methyl methacrylate.
Methodology:
-
Monomer Purification: Purify the monomer (e.g., styrene) by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
In separate reaction vessels (e.g., Schlenk tubes), place a known amount of the purified monomer.
-
Add a specific molar concentration of the initiator (this compound or BPO) to each vessel.
-
Degas the mixtures by several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the reaction vessels in a constant temperature bath set to the desired reaction temperature (e.g., 80°C for BPO, 120°C for this compound).
-
At timed intervals, withdraw aliquots from each reaction vessel.
-
-
Analysis:
-
Conversion: Determine the monomer conversion for each aliquot gravimetrically by precipitating the polymer in a non-solvent (e.g., methanol), followed by drying and weighing.
-
Molecular Weight and PDI: Analyze the precipitated polymer samples by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Conclusion
The selection between this compound and benzoyl peroxide as a radical initiator is a nuanced decision that hinges on the specific thermal requirements of the intended application. BPO, with its lower decomposition temperature, is well-suited for processes that operate at or near ambient temperatures, often in conjunction with an amine promoter to accelerate radical formation. In contrast, this compound's greater thermal stability makes it the initiator of choice for high-temperature polymerization and curing processes.
For researchers and professionals in drug development, where precise control over polymerization and the avoidance of residual initiator fragments are paramount, a thorough understanding of these differences is essential. The experimental protocols outlined in this guide provide a starting point for conducting direct comparative studies to determine the optimal initiator and reaction conditions for a given system. By carefully considering the decomposition kinetics, initiation efficiency, and the effect on polymer properties, researchers can make an informed decision that will lead to the successful synthesis of well-defined and high-performance materials.
References
A Head-to-Head Battle of Methyl Donors: TBPB vs. TBHP in Radical Methylation
For researchers, scientists, and drug development professionals, the choice of a methyl source in radical reactions is critical for efficiency, safety, and yield. This guide provides an objective comparison of two prominent peroxide-based methylating agents: tert-butyl peroxybenzoate (TBPB) and tert-butyl hydroperoxide (TBHP). We present supporting experimental data, detailed protocols for key reactions, and mechanistic diagrams to aid in your selection process.
In the realm of modern organic synthesis, the introduction of a methyl group can profoundly impact a molecule's biological activity and physicochemical properties. Both this compound and TBHP have emerged as effective reagents for radical methylation, offering an alternative to traditional methods that often rely on toxic and hazardous reagents like methyl iodide. These peroxides serve a dual role, acting as both a radical initiator and a source of the essential methyl radical.
Performance Comparison at a Glance
The selection between this compound and TBHP is highly dependent on the specific substrate and desired reaction conditions. While both are capable of generating the key methyl radical, their reactivity profiles and optimal conditions can differ significantly.
| Feature | tert-Butyl Peroxybenzoate (this compound) | tert-Butyl Hydroperoxide (TBHP) |
| Typical Role | Radical Initiator & Methyl Source[1][2] | Radical Initiator & Methyl Source[3] |
| Common Applications | α-Methylation of 1,3-dicarbonyl compounds[1][4][5][6][7] | C-3 methylation of quinoxalin-2(1H)-ones[2] |
| Catalyst Requirement | Often requires a metal catalyst (e.g., Cu, Fe)[4][8] | Can be effective under metal-free conditions |
| Reaction Conditions | Typically elevated temperatures (e.g., 100-120 °C) | Can be effective at lower temperatures (e.g., 80 °C)[3] |
Quantitative Data from Experimental Studies
The following tables summarize the performance of this compound and TBHP in specific methylation reactions, highlighting the yields achieved with various substrates.
This compound in Copper-Catalyzed α-Methylation of 1,3-Dicarbonyl Compounds
| Substrate | Product | Yield (%) |
| Ethyl benzoylacetate | Ethyl 2-benzoylpropanoate | 78 |
| Diethyl malonate | Diethyl 2-methylmalonate | 65 |
| Acetylacetone | 3-Methyl-2,4-pentanedione | 72 |
| Dimedone | 2,2-Dimethyl-1,3-cyclohexanedione | 68[5] |
| Ethyl acetoacetate | Ethyl 2-acetylpropanoate | 75 |
TBHP in Iodine-Mediated C-3 Methylation of Quinoxalin-2(1H)-ones
| Substrate | Product | Yield (%) |
| Quinoxalin-2(1H)-one | 3-Methylquinoxalin-2(1H)-one | 85 |
| 6-Chloroquinoxalin-2(1H)-one | 6-Chloro-3-methylquinoxalin-2(1H)-one | 78 |
| 6-Methylquinoxalin-2(1H)-one | 3,6-Dimethylquinoxalin-2(1H)-one | 82 |
| 7-Methoxyquinoxalin-2(1H)-one | 7-Methoxy-3-methylquinoxalin-2(1H)-one | 75 |
| 1-Methylquinoxalin-2(1H)-one | 1,3-Dimethylquinoxalin-2(1H)-one | 88 |
Mechanistic Pathways: The Generation of the Methyl Radical
The efficacy of both this compound and TBHP as methylating agents stems from their ability to generate a methyl radical (•CH₃) through a radical chain mechanism. The process is initiated by the homolytic cleavage of the peroxide bond to form a tert-butoxy radical, which subsequently undergoes β-scission.
Caption: General mechanism for methyl radical generation from this compound.
Caption: General mechanism for methyl radical generation from TBHP.
Experimental Protocols
Below are detailed experimental protocols for two key methylation reactions, one utilizing this compound and the other TBHP.
Protocol 1: Copper-Catalyzed α-Methylation of 1,3-Dicarbonyl Compounds using this compound
This procedure outlines the synthesis of ethyl 2-benzoylpropanoate from ethyl benzoylacetate.
Caption: Experimental workflow for this compound-mediated methylation.
Materials:
-
Ethyl benzoylacetate (1 mmol, 1.0 equiv)
-
Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) (5 mol%)
-
tert-Butyl peroxybenzoate (this compound) (2 mmol, 2.0 equiv)
-
Chlorobenzene (3 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a sealed reaction tube, add ethyl benzoylacetate (1 mmol), Cu(BF₄)₂·6H₂O (5 mol%), and chlorobenzene (3 mL).
-
Add tert-butyl peroxybenzoate (2 mmol) to the reaction mixture.
-
Stir the mixture vigorously at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-benzoylpropanoate.
Protocol 2: Iodine-Mediated C-3 Methylation of Quinoxalin-2(1H)-one using TBHP
This procedure describes the synthesis of 3-methylquinoxalin-2(1H)-one.[2]
Caption: Experimental workflow for TBHP-mediated methylation.
Materials:
-
Quinoxalin-2(1H)-one (0.5 mmol, 1.0 equiv)
-
Iodine (I₂) (20 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.5 mmol, 3.0 equiv)
-
Acetonitrile (3 mL)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine quinoxalin-2(1H)-one (0.5 mmol), iodine (20 mol%), and acetonitrile (3 mL).
-
To this mixture, add tert-butyl hydroperoxide (1.5 mmol).
-
Stir the reaction mixture at 80 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent to yield 3-methylquinoxalin-2(1H)-one.[2]
Concluding Remarks
Both this compound and TBHP are valuable reagents for radical methylation, each with its own set of advantages. This compound has proven effective for the methylation of 1,3-dicarbonyl compounds, often in the presence of a copper catalyst.[1][4][5][6][7] In contrast, TBHP has shown excellent performance in the metal-free methylation of certain heterocycles, such as quinoxalin-2(1H)-ones, under milder conditions.[2][3] The choice between these two reagents will ultimately be guided by the specific substrate, desired reaction conditions, and tolerance for metal catalysts. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing the Iron-Catalyzed β-Methyl Scission of tert-Butoxyl Radicals via the Mechanistic Studies of Carboazidation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying TBPB Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of tert-butyl peroxybenzoate (TBPB) and its primary decomposition products. Understanding the degradation profile of this compound is critical in various applications, from polymer chemistry to ensuring the stability and safety of pharmaceutical formulations where it might be used as an initiator or reagent. This document outlines key performance metrics of common analytical techniques, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction to this compound and its Decomposition
Tert-butyl peroxybenzoate is an organic peroxide widely used as a radical initiator in polymerization processes.[1][2] Its decomposition can be initiated by heat, light, or the presence of contaminants, leading to the formation of several degradation products.[2] The primary decomposition products of this compound include benzoic acid, tert-butanol, benzene, acetone, carbon dioxide, and methane.[1] Accurate quantification of this compound and its degradants is essential for process control, stability studies, and safety assessments.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for the quantitative analysis of this compound and its decomposition products. The choice between these methods depends on the specific analytes of interest, the sample matrix, and the required sensitivity.
Quantitative Data Summary
The following table summarizes the key performance parameters for HPLC and GC methods in the analysis of this compound and its major decomposition products. Data is compiled from validated methods for similar organic peroxides and related compounds.[3][4][5][6][7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte(s) | This compound, Benzoic Acid | This compound, tert-Butanol, Benzene, Acetone |
| Typical Detector | UV/Vis (e.g., 272 nm)[4] | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Linearity Range (µg/mL) | 0.6 - 970 (for similar peroxides and benzoic acid)[3] | 0.2 - 100 (for benzene and similar volatiles)[6] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[9] |
| Limit of Detection (LOD) (mg/L) | 0.1 - 0.5[5][7] | 0.1 - 0.2 (for BTEX compounds)[6] |
| Limit of Quantification (LOQ) (mg/L) | 0.5 - 1.5[5][7] | 0.2 - 1.0[6] |
| Precision (RSD %) | < 2.0[3] | < 15.0[3] |
| Accuracy (Recovery %) | 88.9 - 111.3[4] | 89 - 101[6] |
Experimental Protocols
Detailed methodologies for the quantification of this compound and its decomposition products using HPLC and GC are provided below.
High-Performance Liquid Chromatography (HPLC) Method for this compound and Benzoic Acid
This method is adapted from validated procedures for organic peroxides and their acidic degradation products.[3][4]
1. Instrumentation and Conditions:
-
System: HPLC with UV/Vis Detector.
-
Column: C18 (e.g., Kinetex™ C18, 250 × 4.6 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution with:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., a mixture of tetrahydrofuran, acetonitrile, and water).
-
For polymer samples, extraction of this compound and its decomposition products may be necessary using an appropriate solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[10]
3. Calibration:
-
Prepare a series of standard solutions of this compound and benzoic acid of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography (GC) Method for this compound, tert-Butanol, Benzene, and Acetone
This protocol is based on established GC methods for the analysis of volatile organic compounds and peroxides.[9][11][12]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Column: Capillary column suitable for volatile organic compounds (e.g., Rxi-5ms, 60 m x 0.25 mm, 1 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 8 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 50°C/min, hold for 0.5 minutes.[11]
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (FID).
2. Sample Preparation:
-
For liquid samples, a direct injection or headspace analysis can be performed. Dilution with a suitable solvent like hexane may be required.[10]
-
For solid samples (e.g., polymers), thermal desorption or solvent extraction followed by injection is necessary.
-
Derivatization may be required for less volatile decomposition products to improve their chromatographic behavior.[13]
3. Calibration:
-
Prepare standard solutions of this compound, tert-butanol, benzene, and acetone in a suitable solvent.
-
Inject the standards to generate calibration curves based on peak area versus concentration.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis of this compound decomposition.
Signaling Pathway of this compound Thermal Decomposition
The thermal decomposition of this compound proceeds through a free radical mechanism. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond.
References
- 1. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 2. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. hzdr.de [hzdr.de]
- 12. info.ornl.gov [info.ornl.gov]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Thermal Stability of Tert-Butyl Peroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Organic peroxides are indispensable reagents in various chemical syntheses and polymerization processes. However, their inherent thermal instability necessitates a thorough understanding of their decomposition behavior to ensure safe handling and application. This guide provides a comparative analysis of the thermal stability of tert-butyl peroxybenzoate (TBPB), a widely used organic peroxide, against other common alternatives, supported by experimental data from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
Quantitative Thermal Stability Data
The following table summarizes the key thermal stability parameters for tert-butyl peroxybenzoate and other selected organic peroxides, providing a clear comparison of their thermal hazards.
| Organic Peroxide | Method | Onset Temperature (T₀) (°C) | Peak Exothermic Temperature (Tₚ) (°C) | Heat of Decomposition (ΔH₂) (J/g) | Self-Accelerating Decomposition Temperature (SADT) (°C) |
| tert-Butyl Peroxybenzoate (this compound) | DSC | ~100[1] | - | ~1300[1] | 50[2] |
| Dicumyl Peroxide (DCPO) | DSC | ~135-140 | ~175 | ~350-400 | - |
| Benzoyl Peroxide (BPO) | DSC | 98 (75%) / 79 (98%)[3][4] | - | 800 - 1235[5] | - |
| Methyl Ethyl Ketone Peroxide (MEKPO) | DSC | 91.6[6][7] | - | 1438[6] | - |
Experimental Protocols
A precise and standardized methodology is crucial for obtaining reliable and comparable thermal stability data. The following protocols for DSC and ARC are based on established ASTM standards.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information about the onset temperature and heat of decomposition.
ASTM E537: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry [8][9][10][11]
-
Apparatus: A differential scanning calorimeter capable of heating the sample and a reference at a controlled rate.
-
Sample Preparation: A small amount of the organic peroxide sample (typically 1-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.
-
Test Conditions: The sample and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range.
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The onset temperature of decomposition (T₀) is determined as the intersection of the baseline and the tangent of the exothermic peak. The heat of decomposition (ΔH₂) is calculated by integrating the area under the exothermic peak.
Accelerating Rate Calorimetry (ARC) Analysis
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample as it undergoes an exothermic reaction. It is used to determine the self-accelerating decomposition temperature (SADT).
ASTM E1981: Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry [12][13]
-
Apparatus: An accelerating rate calorimeter consisting of a sample bomb, a pressure transducer, a thermocouple, and a surrounding heater.
-
Sample Preparation: A larger sample of the organic peroxide (typically 1-10 g) is placed in the sample bomb.
-
Test Procedure: The bomb is placed in the calorimeter, and the system is heated to a predetermined starting temperature. The instrument then enters a "heat-wait-search" mode. It heats the sample in small steps and then waits to detect any self-heating.
-
Adiabatic Tracking: Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode. The surrounding heaters match the sample temperature, ensuring that all the heat generated by the reaction remains within the sample.
-
Data Collection: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
Data Analysis: The data is used to determine the temperature at which the rate of decomposition becomes significant, which is crucial for calculating the SADT.
Logical Workflow for Thermal Hazard Assessment
The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical substance, starting from initial screening to detailed analysis.
Caption: Workflow for Thermal Hazard Assessment of Chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal hazards of benzoyl peroxide and its derived process products through theoretical thermodynamics assessment and different calorimetric technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. img.antpedia.com [img.antpedia.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 13. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
A Comparative Guide to the Thermal Decomposition Products of TBPB via FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition products of tert-butyl peroxybenzoate (TBPB), a widely used radical initiator, with an alternative organic peroxide, dicumyl peroxide (DCP). The analysis is based on Fourier Transform Infrared (FTIR) spectroscopy, a powerful technique for identifying gaseous byproducts of thermal degradation. This document presents key experimental data in a comparative format, outlines a detailed experimental protocol for such analyses, and includes a visual representation of the experimental workflow.
Comparison of Thermal Decomposition Products by FTIR
The thermal decomposition of organic peroxides generates a variety of gaseous products. The composition of these products is dependent on the structure of the peroxide and the decomposition conditions. The following table summarizes the major decomposition products of this compound and DCP as identified by FTIR spectroscopy, along with their characteristic infrared absorption bands.
| Organic Peroxide | Decomposition Product | Chemical Formula | Characteristic FTIR Absorption Bands (cm⁻¹) |
| tert-Butyl Peroxybenzoate (this compound) | Carbon Dioxide | CO₂ | 2360 (asymmetric stretch), 667 (bending)[1][2][3][4] |
| Acetone | C₃H₆O | 1735 (C=O stretch), 2960-2850 (C-H stretch), 1430-1360 (C-H bend)[5][6][7][8] | |
| Methane | CH₄ | 3017 (C-H stretch), 1306 (C-H bend)[9][10][11][12] | |
| tert-Butanol | C₄H₁₀O | 3600-3200 (O-H stretch, broad), 2970-2860 (C-H stretch), 1370 & 1390 (tert-butyl C-H bend)[13][14][15][16][17] | |
| Benzoic Acid | C₇H₆O₂ | 3300-2500 (O-H stretch, very broad), 1710-1680 (C=O stretch), 1600, 1450 (aromatic C=C stretch)[18][19][20][21][22] | |
| Benzene | C₆H₆ | 3080-3030 (aromatic C-H stretch), 1479 (aromatic C=C stretch), 675 (C-H out-of-plane bend)[23][24][25][26][27] | |
| Dicumyl Peroxide (DCP) | Acetophenone | C₈H₈O | 1685 (C=O stretch), 3060-3010 (aromatic C-H stretch), 2980-2920 (aliphatic C-H stretch), 1600, 1450 (aromatic C=C stretch)[28][29][30][31][32] |
| 2-Phenyl-2-propanol (Dimethylphenylcarbinol) | C₉H₁₂O | 3600-3200 (O-H stretch, broad), 3090-3020 (aromatic C-H stretch), 2980-2930 (aliphatic C-H stretch), 1600, 1495 (aromatic C=C stretch) | |
| Methane | CH₄ | 3017 (C-H stretch), 1306 (C-H bend)[9][10][11][12] | |
| Ethane | C₂H₆ | 2975-2865 (C-H stretch), 1460, 1375 (C-H bend)[33][34][35][36][37] |
Experimental Protocol: TG-FTIR Analysis of Organic Peroxide Decomposition
This section details a general experimental protocol for the analysis of the thermal decomposition products of organic peroxides using Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR).
Objective: To identify the gaseous products evolved during the controlled thermal decomposition of an organic peroxide.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Heated gas transfer line connecting the TGA furnace outlet to the FTIR gas cell
-
Gas-tight FTIR gas cell with appropriate windows (e.g., KBr, ZnSe)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
-
Data acquisition and processing software for both TGA and FTIR
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the organic peroxide sample into a TGA crucible (e.g., alumina, platinum).
-
-
Instrument Setup:
-
Purge the TGA furnace and the FTIR gas cell with an inert gas at a constant flow rate (e.g., 50-100 mL/min) to remove air and moisture.
-
Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).
-
Record a background FTIR spectrum of the inert gas flow at the analysis temperature.
-
-
TGA-FTIR Analysis:
-
Place the sample crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled linear heating rate (e.g., 10-20°C/min).
-
Simultaneously record the sample weight loss (TGA curve) and the infrared spectra of the evolved gases at regular intervals (e.g., every 30 seconds or for every 1% weight loss).
-
-
Data Analysis:
-
Analyze the TGA curve to determine the temperatures of decomposition onset, peak decomposition rate, and completion.
-
Analyze the series of FTIR spectra collected during the decomposition process.
-
Identify the characteristic absorption bands in the FTIR spectra at different temperatures corresponding to the major weight loss events in the TGA curve.
-
Compare the observed absorption bands with reference spectra of known compounds to identify the individual gaseous decomposition products. Software libraries of gaseous FTIR spectra are invaluable for this purpose.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the TG-FTIR experimental process for analyzing the thermal decomposition of organic peroxides.
Caption: Workflow for TG-FTIR analysis of organic peroxide decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. nku.edu [nku.edu]
- 3. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 4. Infrared spectrum of carbon dioxide | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Acetone – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. Acetone [webbook.nist.gov]
- 8. Acetone [webbook.nist.gov]
- 9. Infrared Absorption Spectrum of Methane From 2470 to 3200 cm−1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. tert-Butanol(75-65-0) IR Spectrum [m.chemicalbook.com]
- 14. 2-Propanol, 2-methyl- [webbook.nist.gov]
- 15. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 18. docbrown.info [docbrown.info]
- 19. quora.com [quora.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Benzene [webbook.nist.gov]
- 28. spectrabase.com [spectrabase.com]
- 29. proprep.com [proprep.com]
- 30. Acetophenone [webbook.nist.gov]
- 31. spectrabase.com [spectrabase.com]
- 32. Acetophenone(98-86-2) IR Spectrum [chemicalbook.com]
- 33. infrared spectrum of ethane C2H6 CH3CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 34. researchgate.net [researchgate.net]
- 35. apps.dtic.mil [apps.dtic.mil]
- 36. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 37. researchgate.net [researchgate.net]
TBPB: A Potent Metal-Free Catalyst for Cross-Coupling Reactions
A detailed comparison of tert-butyl peroxybenzoate (TBPB) with other organic peroxides showcases its efficacy and versatility in facilitating carbon-carbon bond formation without the need for transition metal catalysts. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data and detailed protocols.
In the ever-evolving landscape of synthetic organic chemistry, the demand for greener, more sustainable, and cost-effective methodologies is paramount. Transition metal-catalyzed cross-coupling reactions, while powerful, often come with drawbacks such as catalyst toxicity, product contamination, and high costs. This has spurred the exploration of metal-free alternatives, with organic peroxides emerging as promising radical initiators for these transformations. Among them, tert-butyl peroxybenzoate (this compound) has demonstrated significant potential, offering high yields and broad functional group tolerance in various cross-coupling reactions.
This guide delves into a comparative analysis of this compound against other commonly used organic peroxides, namely di-tert-butyl peroxide (DTBP), dicumyl peroxide (DCP), and tert-butyl hydroperoxide (TBHP), in metal-free cross-coupling reactions.
Performance Comparison of Organic Peroxides
The efficacy of an organic peroxide as a radical initiator in cross-coupling reactions is highly dependent on the specific reaction conditions and substrates involved. The following table summarizes the performance of this compound and its alternatives in various metal-free cross-coupling reactions, highlighting the superior performance of this compound in certain applications.
| Reaction Type | Substrates | Peroxide | Yield (%) | Reference |
| C-3 Acylation/Benzoylation of 2H-Indazoles | 2-aryl-2H-indazoles and aldehydes | This compound | 82 | [1] |
| DTBP | 70 | [1] | ||
| DCP | 51 | [1] | ||
| C2-Alkylation of Azoles | Azoles and alcohols/ethers | TBHP | Good | [2] |
| This compound | Moderate | [2] | ||
| DCP | Moderate | [2] | ||
| DTBP | Low | [2] | ||
| Oxidative Difunctionalization of Aryl Alkynoates | Aryl alkynoates and toluene derivatives | TBHP | Good | [2] |
| Cumene Hydroperoxide | Good | [2] | ||
| This compound | Reduced | [2] | ||
| DTBP | Reduced | [2] | ||
| DCP | Reduced | [2] | ||
| Benzoyl Peroxide (BPO) | Reduced | [2] | ||
| Oxidative Coupling of Quinoxalin-2(1H)-ones | Quinoxalin-2(1H)-ones and coumarin derivatives | TBHP | Good | |
| K₂S₂O₈ | Good | |||
| This compound | Ineffective | |||
| DTBP | Ineffective |
As evidenced by the data, this compound demonstrates superior performance in the C-3 acylation and benzoylation of 2H-indazoles, a significant reaction in the synthesis of biologically active compounds.[1] While TBHP proves more effective in other transformations like the C2-alkylation of azoles, this compound still provides moderate yields, showcasing its utility across different reaction types.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methodologies. Below are representative protocols for cross-coupling reactions utilizing this compound and DTBP.
This compound-Promoted C-3 Acylation of 2-aryl-2H-indazoles
A mixture of 2-aryl-2H-indazole (0.5 mmol), aldehyde (1.0 mmol, 2.0 equiv.), and this compound (1.25 mmol, 2.5 equiv.) in chlorobenzene (3 mL) is heated at 110 °C for 24 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired C-3 acylated 2-aryl-2H-indazole.[1]
DTBP-Promoted Thiolation of Cycloalkanes
In a sealable reaction tube, diaryl disulfide (0.5 mmol), cycloalkane (2.0 mL), and di-tert-butyl peroxide (DTBP) (2.0 mmol, 4.0 equiv.) are combined. The tube is sealed and the reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is purified directly by column chromatography on silica gel to yield the corresponding cycloalkyl aryl sulfide.
Reaction Mechanism and Logical Workflow
The metal-free cross-coupling reactions promoted by organic peroxides like this compound proceed through a free-radical mechanism. The peroxide acts as a radical initiator, generating reactive radical species that drive the C-H activation and subsequent C-C bond formation.
Caption: Proposed radical mechanism for this compound-promoted cross-coupling.
The process begins with the thermal decomposition of this compound into tert-butoxy and benzoyloxy radicals. These primary radicals then abstract a hydrogen atom from the substrate to generate a substrate radical. This radical subsequently adds to the coupling partner, forming an intermediate radical adduct. Finally, oxidation and deprotonation of this intermediate yield the desired cross-coupled product and byproducts.
The experimental workflow for a typical this compound-promoted cross-coupling reaction is outlined below.
Caption: General experimental workflow for this compound-catalyzed cross-coupling.
Conclusion
This compound stands out as a highly effective and versatile metal-free alternative for a range of cross-coupling reactions. Its ability to initiate radical C-H activation under relatively mild conditions, coupled with its commercial availability and ease of handling, makes it an attractive option for synthetic chemists. While the choice of the optimal organic peroxide is reaction-dependent, this compound has demonstrated superior or comparable performance in several key transformations, solidifying its position as a valuable tool in the pursuit of more sustainable and efficient chemical synthesis. The provided data and protocols offer a solid foundation for researchers to explore the potential of this compound in their own synthetic endeavors.
References
A Comparative Guide to Kinetic Models for TBPB Runaway Reactions
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of tert-butyl peroxybenzoate (TBPB) is a critical area of study for ensuring safety in the chemical and pharmaceutical industries. Understanding the kinetics of its runaway reaction is paramount to preventing thermal accidents. This guide provides an objective comparison of various kinetic models used to describe the thermal decomposition of this compound, supported by experimental data.
Introduction to this compound and Thermal Runaway
Tert-butyl peroxybenzoate is an organic peroxide widely used as a radical initiator in polymerization processes.[1][2] However, its inherent thermal instability, stemming from the weak peroxide bond (-O-O-), makes it susceptible to self-accelerating decomposition, which can lead to a runaway reaction, fire, or even an explosion if not properly controlled.[3][4] A runaway reaction occurs when the heat generated by the decomposition exceeds the rate of heat dissipation to the surroundings, leading to a rapid increase in temperature and reaction rate.[5][6]
The study of this compound's thermal decomposition kinetics allows for the determination of crucial safety parameters such as the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[4][7]
Kinetic Models for this compound Decomposition
Several kinetic models are employed to analyze the thermal decomposition of this compound. These models can be broadly categorized into isoconversional (model-free) and model-fitting methods.
-
Isoconversional (Model-Free) Methods: These methods determine the activation energy (Ea) as a function of the conversion degree (α) without assuming a specific reaction model. Commonly used isoconversional methods include:
-
Kissinger-Akahira-Sunose (KAS): A method that relies on the temperatures at which the maximum reaction rate occurs at different heating rates.[8][9]
-
Flynn-Wall-Ozawa (FWO): This method utilizes the relationship between the logarithm of the heating rate and the reciprocal of the temperature at a given conversion.[8][9]
-
Friedman: A differential isoconversional method that calculates the activation energy at various conversion levels.[2][10]
-
Starink: A modified method that provides a more accurate fit for the activation energy calculation.[8][9]
-
-
Model-Fitting Methods: These methods assume a specific reaction model (e.g., n-th order, autocatalysis) and fit the experimental data to the corresponding kinetic equation.
-
N-th Order Model: This is one of the simplest models, assuming the reaction rate is proportional to the concentration of the reactant raised to a certain power (the reaction order, n).[11][12]
-
Autocatalytic Model: This model is used when a product of the reaction acts as a catalyst, accelerating the decomposition. The decomposition of some organic peroxides has been shown to follow an autocatalytic model.[11][12]
-
Kissinger Method: While often used as a model-free method to determine Ea, it can also be considered a model-fitting approach as it assumes a first-order reaction.[3][10]
-
Comparison of Kinetic Parameters
The following table summarizes experimentally determined kinetic parameters for the thermal decomposition of this compound using various kinetic models. The data has been compiled from multiple studies to provide a comparative overview.
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Heat of Decomposition (ΔHd) (J/g) | Onset Temperature (T₀) (°C) | Experimental Method | Reference |
| Isoconversional Methods | |||||||
| Kissinger-Akahira-Sunose (KAS) | 96.80 | - | - | - | - | DSC | [9] |
| Flynn-Wall-Ozawa (FWO) | 98.72 | - | - | - | - | DSC | [9] |
| Starink | 97.14 | - | - | - | - | DSC | [9] |
| Friedman | - | - | - | - | - | DSC | [2][10] |
| Ozawa | - | - | - | - | - | DSC | [3] |
| Model-Fitting Methods | |||||||
| N-th Order | 212 | - | Not a simple n-th order | - | 84.93 | ARC | [13] |
| Kissinger | - | - | Assumes n=1 | ~1300 | ~100 | DSC | [3][14] |
| Autocatalytic | - | - | - | - | - | - | [11][12] |
| General/Unspecified | |||||||
| - | 146.6 | - | - | - | - | - | [15] |
| - | 144.36 | - | - | - | - | - | [15] |
Note: A hyphen (-) indicates that the data was not specified in the cited source for that particular model.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
1. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of this compound as a function of temperature. This allows for the determination of onset temperature, heat of decomposition, and kinetic parameters.[10][16]
-
Apparatus: A Differential Scanning Calorimeter (e.g., TA Instruments Q20).[8]
-
Methodology:
-
A small sample of this compound (typically 1-5 mg) is accurately weighed into a crucible (e.g., gold-plated or stainless steel).[8][14]
-
The crucible is hermetically sealed to prevent evaporation.
-
The sample is placed in the DSC furnace alongside an empty reference crucible.
-
The sample is heated at a constant linear heating rate (β), typically ranging from 1 to 10 °C/min, under an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).[3][8]
-
The DSC records the differential heat flow between the sample and the reference as a function of temperature.
-
The experiment is repeated at several different heating rates to obtain data for isoconversional analysis.[8]
-
-
Data Analysis: The resulting thermograms (heat flow vs. temperature) are analyzed to determine the exothermic onset temperature (T₀), the peak exothermic temperature (Tp), and the total heat of decomposition (ΔHd). Kinetic parameters are then calculated using various models (e.g., Kissinger, KAS, FWO).[8][9]
2. Accelerating Rate Calorimetry (ARC)
-
Objective: To study the thermal decomposition of this compound under adiabatic conditions, which mimic a runaway reaction scenario.[10]
-
Apparatus: An Accelerating Rate Calorimeter.
-
Methodology:
-
A larger sample of this compound (e.g., 1-10 g) is placed in a spherical sample bomb.
-
The sample is heated in a "heat-wait-search" mode. The instrument heats the sample to a specified starting temperature and then waits for a period to detect any self-heating.
-
If the rate of temperature rise due to self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.[13]
-
In the adiabatic mode, the surrounding heaters match the temperature of the sample, ensuring no heat is lost to the environment.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
-
Data Analysis: The time-temperature and time-pressure profiles provide direct information about the runaway behavior of this compound. This data can be used to determine kinetic parameters for n-th order or autocatalytic models under adiabatic conditions.[13]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing kinetic models for this compound runaway reactions, from experimental design to data analysis and model validation.
Caption: Workflow for comparing kinetic models of this compound reactions.
Conclusion
The selection of an appropriate kinetic model is crucial for accurately assessing the thermal hazards associated with tert-butyl peroxybenzoate. Isoconversional methods are valuable for determining the activation energy without prior assumptions about the reaction mechanism. Model-fitting methods, such as n-th order and autocatalytic models, can provide a more detailed understanding of the reaction kinetics, particularly when using adiabatic data from ARC experiments.
By combining data from both DSC and ARC and applying a range of kinetic models, researchers can develop a comprehensive safety profile for this compound. This enables the establishment of safer operating procedures, storage conditions, and emergency response plans, thereby minimizing the risk of thermal runaway incidents. It is evident from the compiled data that different experimental conditions and analytical models can yield varying kinetic parameters, highlighting the importance of a multi-faceted approach to thermal hazard assessment.
References
- 1. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Kinetic Analysis of Tert-butyl Peroxybenzoate under Dynamic and Adiabatic Conditions | Scientific.Net [scientific.net]
- 5. Organic peroxides - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 8. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 9. maxapress.com [maxapress.com]
- 10. researchgate.net [researchgate.net]
- 11. Decomposition kinetics and thermal hazard of organic peroxides [hero.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Process Optimization and Thermal Hazard Study for the Preparation of this compound by a Two–Step Reaction [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fpe.umd.edu [fpe.umd.edu]
Safety Operating Guide
Proper Disposal of Tert-Butyl Peroxybenzoate (TBPB): A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of tert-Butyl Peroxybenzoate (TBPB), a common organic peroxide used as a polymerization initiator. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance and must be managed in accordance with local, state, and federal regulations.[1][2]
Core Principles of this compound Disposal
Due to its reactive and potentially explosive nature, this compound requires careful handling during all stages of use and disposal.[2] The primary and most recommended method for the disposal of this compound is incineration by a licensed chemical waste disposal facility .[3][4] Out-of-date or off-specification this compound is considered hazardous waste and must be handled by authorized facilities.[4]
It is crucial to never dispose of this compound in regular waste streams or water systems.[1] Contamination of this compound with incompatible materials such as acids, bases, rust, or other chemicals can lead to violent decomposition.[5]
Pre-Disposal Handling and Storage of Waste this compound
Proper handling and storage of waste this compound awaiting disposal are paramount to prevent accidents.
-
Containerization: Waste this compound should be kept in its original container or a suitable, properly labeled, and closed container.[3][5] Containers should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[1][3]
-
Segregation: Store waste this compound separately from other materials, especially flammable and combustible substances.[6]
-
Temperature Control: The ideal storage temperature for this compound is below 25°C.[1]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuation: Evacuate all non-essential personnel from the spill area.[2]
-
Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Containment and Absorption: For small spills, cover the material with an inert, damp, non-combustible absorbent like sand, dry lime, or soda ash.[2][7] Use non-sparking tools for cleanup.[3][7] For large spills, wet the area down with water and dike for later disposal.[7]
-
Collection: Place the absorbed material into loosely covered plastic containers for disposal.[7] Do not seal containers tightly to allow for the venting of any decomposition products.
-
Decontamination: After cleanup, wash the area thoroughly.[2]
Disposal Procedures
The recommended disposal procedure for this compound involves dilution followed by incineration. This should only be performed by trained personnel in a controlled environment, and in many cases, will be handled by a certified disposal service.
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Active Oxygen Content for Incineration | Dilute to less than 1% | [4] |
| Recommended Diluent | Inert organic solvents like Fuel Oil #2 or non-flammable, non-polymerizable hydrocarbons | [4] |
| Storage Temperature for Waste | Below 25°C | [1] |
Experimental Protocol: Dilution of Liquid this compound for Disposal
This protocol is for informational purposes and should be carried out by a licensed disposal facility.
-
Select a suitable, inert solvent. Fuel Oil #2 or other non-flammable, non-polymerizable hydrocarbons are recommended.[4]
-
Slowly add the this compound to the solvent. This should be done with mild agitation to ensure thorough mixing.[4]
-
Ensure the final concentration of active oxygen is less than 1%. [4]
-
Transfer the diluted solution to a suitable container for transport to a licensed incineration facility.
For solid this compound formulations, dilution is generally not recommended due to solubility limitations. Incineration "as is" or as a "water-wet" slurry is the preferred method.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations.[4] In the United States, this includes regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] It is the responsibility of the generator to ensure that waste is managed and disposed of in accordance with all applicable laws. Engaging a certified hazardous waste disposal service is the most reliable way to ensure compliance.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tert-Butyl peroxybenzoate | C11H14O3 | CID 11966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkema.com [arkema.com]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 7. TERT-BUTYL PEROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
Essential Safety and Operational Guide for Handling tert-Butyl Peroxybenzoate (TBPB)
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling tert-Butyl peroxybenzoate (TBPB). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Understanding the Hazards
Tert-Butyl peroxybenzoate (this compound) is an organic peroxide that is thermally unstable and can undergo self-accelerating decomposition, posing significant fire and explosion hazards.[1][2] It is a combustible liquid that can be ignited by heat, shock, or friction.[3][4] this compound is harmful if inhaled, causes skin and eye irritation, and may lead to an allergic skin reaction.[5][6] Therefore, handling this chemical requires strict adherence to safety protocols.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and inhalation.[5][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[6][8] | Protects against splashes or sprays of this compound, which can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[9] | Prevents skin contact, which can cause irritation and potential allergic reactions.[5][6] |
| Body Protection | A protective suit or lab coat.[6] For larger quantities or risk of splashing, a chemical-resistant apron is recommended. | Minimizes skin exposure and contamination of personal clothing.[7] Contaminated clothing should be removed and washed before reuse.[3][10] |
| Respiratory Protection | Use only in a well-ventilated area.[2][7] If ventilation is inadequate or for spill cleanup, use a respirator with an approved filter.[8] | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation.[1][3][5] |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value | Citations |
| Appearance | Colorless to slightly yellow liquid | [1][11] |
| CAS Number | 614-45-9 | [7] |
| Molecular Formula | C₁₁H₁₄O₃ | [12] |
| Flash Point | > 60 °C (93.4 °C closed cup) | [3][11] |
| Decomposition Temperature | >60 °C | [11] |
| Self-Accelerating Decomposition Temperature (SADT) | 60-63 °C | [2][10] |
Handling and Storage Procedures
Proper operational protocols are essential to mitigate the risks associated with this compound.
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[7][11]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][10]
-
Do not smoke, eat, or drink in areas where this compound is handled.[10][13]
Storage:
-
Store in a cool, dry, well-ventilated area in the original container.[7][13][14]
-
The ideal storage temperature is below 25°C (77°F).[7] Some sources recommend 10-15°C for quality maintenance.[2]
-
Store away from incompatible materials such as acids, bases, reducing agents, heavy metals, and combustibles.[1][2][5]
-
Containers may build pressure; open them carefully.[13]
Emergency and Disposal Plans
Immediate and correct response to emergencies is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][10]
-
Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[3][11] Get medical advice if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[3] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[3]
Spill Response Workflow:
Caption: Workflow for this compound Spill Response.
Disposal:
-
Dispose of this compound and contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain.
References
- 1. nj.gov [nj.gov]
- 2. Tert-Butyl Peroxybenzoate (this compound): Effective Curing Agent for High-Temperature Molding Applications - Alita Resins [alitaresins.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 6. arkema.com [arkema.com]
- 7. Tert-Butyl Peroxybenzoate this compound CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 9. osha.gov [osha.gov]
- 10. This compound, Tert-Butyl Per Benzonate SDS of Manufacturer [anaindustries.org]
- 11. tert-Butyl peroxybenzoate - Safety Data Sheet [chemicalbook.com]
- 12. our-products | United Initiators [united-initiators.com]
- 13. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 14. jssunton.com [jssunton.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
